molecular formula C8H10BrNO2S B157639 4-bromo-N,3-dimethylbenzenesulfonamide CAS No. 923148-87-2

4-bromo-N,3-dimethylbenzenesulfonamide

Cat. No.: B157639
CAS No.: 923148-87-2
M. Wt: 264.14 g/mol
InChI Key: VKXILHHKRMMVQB-UHFFFAOYSA-N
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Description

4-Bromo-N,3-dimethylbenzenesulfonamide is a brominated aromatic sulfonamide with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 . This compound is characterized by its high purity, typically not less than 95%, making it a valuable synthetic intermediate for research and development . The structure features a bromine atom at the para position and a methyl group at the meta position relative to the sulfonamide group, which itself is substituted with a methyl group on the nitrogen atom . This specific arrangement makes it a versatile building block in organic synthesis, particularly for coupling reactions and the synthesis of more complex molecules for pharmaceutical testing and the development of functional materials . Suppliers offer flexible custom synthesis from gram to kilogram scales to support both laboratory-scale research and larger industrial projects, accompanied by batch-specific Certificates of Analysis (COA) to ensure quality and traceability . The compound should be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes and is not designed for human or veterinary therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-N,3-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6-5-7(3-4-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXILHHKRMMVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429166
Record name 4-bromo-N,3-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923148-87-2
Record name 4-bromo-N,3-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and efficient synthetic route for 4-bromo-N,3-dimethylbenzenesulfonamide. The synthesis is detailed in a step-by-step manner, including reaction schemes, experimental protocols, and quantitative data to facilitate its replication in a laboratory setting. This document is intended for an audience with a background in organic chemistry.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step process commencing with the commercially available 4-bromo-3-methylaniline. The synthetic strategy involves the initial conversion of the aniline to a diazonium salt, followed by a copper-catalyzed sulfonylchlorination, and finally, amidation with methylamine to yield the target compound.

Synthetic Pathway Synthetic Pathway for this compound 4-bromo-3-methylaniline 4-bromo-3-methylaniline Diazonium Salt Diazonium Salt 4-bromo-3-methylaniline->Diazonium Salt 1. NaNO2, HCl 0-5 °C 4-bromo-3-methylbenzenesulfonyl_chloride 4-bromo-3-methylbenzenesulfonyl_chloride Diazonium Salt->4-bromo-3-methylbenzenesulfonyl_chloride 2. SO2, CuCl Glacial Acetic Acid This compound This compound 4-bromo-3-methylbenzenesulfonyl_chloride->this compound 3. CH3NH2, Base DCM

A three-step synthesis of this compound.

Physicochemical Data of Key Compounds

The following table summarizes the key physicochemical properties of the starting material, intermediate, and final product.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
4-bromo-3-methylaniline59557-90-3C7H8BrN186.05Solid
4-bromo-3-methylbenzenesulfonyl chloride72256-93-0C7H6BrClO2S269.54Solid
This compoundN/AC8H10BrNO2S279.14Expected to be solid

Experimental Protocols

Step 1: Synthesis of 4-bromo-3-methylbenzenesulfonyl chloride

This procedure involves the diazotization of 4-bromo-3-methylaniline followed by a sulfonylchlorination reaction.[1][2]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
4-bromo-3-methylaniline186.0518.60.1
Sodium Nitrite (NaNO2)69.007.60.11
Concentrated HCl (37%)36.4630 mL~0.36
Glacial Acetic Acid60.05100 mL-
Sulfur Dioxide (SO2)64.07gasexcess
Copper(I) Chloride (CuCl)98.991.0 g0.01
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate-100 mL-
Brine-100 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-bromo-3-methylaniline (18.6 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (7.6 g, 0.11 mol in 20 mL of water) dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete diazotization.

  • In a separate 500 mL flask, prepare a solution of glacial acetic acid (100 mL) saturated with sulfur dioxide gas. Add copper(I) chloride (1.0 g, 0.01 mol) to this solution and cool it to 5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the acetic acid/SO2/CuCl mixture with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 10 °C. Nitrogen gas will be evolved.

  • After the addition is complete, continue stirring for 1-2 hours at room temperature.

  • Pour the reaction mixture into 500 mL of ice-water. A solid precipitate of 4-bromo-3-methylbenzenesulfonyl chloride should form.

  • Extract the aqueous mixture with dichloromethane (2 x 50 mL).

  • Combine the organic extracts and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-bromo-3-methylbenzenesulfonyl chloride. The product can be used in the next step without further purification.

Expected Yield: 75-85%

Step 2: Synthesis of this compound

This step involves the amidation of the synthesized sulfonyl chloride with methylamine.[3]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles
4-bromo-3-methylbenzenesulfonyl chloride269.5421.6 g (crude)~0.08
Methylamine (40% in water)31.0612.4 mL~0.16
Dichloromethane (DCM)84.93150 mL-
1 M Hydrochloric Acid-50 mL-
Saturated Sodium Bicarbonate-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate120.3710 g-

Procedure:

  • Dissolve the crude 4-bromo-3-methylbenzenesulfonyl chloride (~0.08 mol) in dichloromethane (100 mL) in a 250 mL flask and cool to 0 °C in an ice bath.

  • Slowly add an aqueous solution of methylamine (40%, 12.4 mL, ~0.16 mol) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Expected Yield: 80-90%

Experimental Workflow Visualization

Experimental Workflow Experimental Workflow for Synthesis cluster_step1 Step 1: Sulfonyl Chloride Formation cluster_step2 Step 2: Amidation A1 Dissolve 4-bromo-3-methylaniline in HCl A2 Cool to 0-5 °C A1->A2 A3 Add NaNO2 solution (Diazotization) A2->A3 C1 Add diazonium salt to SO2 mixture A3->C1 B1 Prepare SO2/AcOH/CuCl solution B2 Cool to 5 °C B1->B2 B2->C1 C2 Stir and warm to RT C1->C2 D1 Quench with ice-water C2->D1 D2 Extract with DCM D1->D2 D3 Wash organic layer D2->D3 D4 Dry and evaporate solvent D3->D4 E1 Dissolve sulfonyl chloride in DCM D4->E1 Crude Product E2 Cool to 0 °C E1->E2 E3 Add methylamine solution E2->E3 E4 Stir and warm to RT E3->E4 F1 Work-up (Wash with HCl, NaHCO3, Brine) E4->F1 F2 Dry and evaporate solvent F1->F2 F3 Recrystallize F2->F3 Final Product Final Product F3->Final Product Pure this compound

A detailed workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Concentrated acids and sulfur dioxide are corrosive and toxic. Handle with extreme care.

  • Diazonium salts can be explosive when isolated in a dry state. It is crucial to use them in solution immediately after their preparation.[4]

  • The reactions can be exothermic. Proper temperature control is essential, especially during the addition of reagents.

Conclusion

This technical guide outlines a reliable and reproducible synthetic route for this compound from 4-bromo-3-methylaniline. The described protocols, based on established chemical transformations, provide a clear pathway for the synthesis of this compound. The provided quantitative data and workflow diagrams are intended to aid researchers in the successful execution of this synthesis.

References

Technical Guide: Spectroscopic Data of 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-bromo-N,3-dimethylbenzenesulfonamide (CAS No. 923148-87-2). Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data, data from the closely related analog 4-bromo-N-methylbenzenesulfonamide for comparison, and detailed experimental protocols for acquiring and analyzing spectroscopic data.

Compound Information
Property Value
IUPAC Name This compound
Synonyms N-methyl-4-bromo-3-methylbenzenesulfonamide
CAS Number 923148-87-2
Molecular Formula C₈H₁₀BrNO₂S
Molecular Weight 264.14 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.8d1HAromatic CH
~7.6dd1HAromatic CH
~7.5d1HAromatic CH
~4.5-5.0q (broad)1HN-H
~2.6d3HN-CH₃
~2.5s3HAr-CH₃

Note: Predicted data is based on standard chemical shift values and coupling constants for similar structures. Actual experimental values may vary.

Table 2: Experimental ¹³C NMR Spectral Data for the Analog 4-bromo-N-methylbenzenesulfonamide[1]

Chemical Shift (δ, ppm) Assignment
139.5C-S
132.4Aromatic CH
128.8Aromatic CH
126.5C-Br
29.5N-CH₃

Note: This data is for the analog compound and serves as a reference.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Assignment
3350-3250MediumN-H stretch
3100-3000Medium-WeakAromatic C-H stretch
2980-2850Medium-WeakAliphatic C-H stretch
1350-1310StrongAsymmetric SO₂ stretch
1170-1150StrongSymmetric SO₂ stretch
1100-1000MediumC-N stretch
850-750StrongAromatic C-H bend (out-of-plane)
600-500Medium-StrongC-S stretch, C-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Assignment
263/265High[M]⁺ (isotopic pattern for Br)
248/250Medium[M-CH₃]⁺
184/186High[M-SO₂NHCH₃]⁺
155Medium[SO₂NHCH₃]⁺

Table 5: Experimental Mass Spectrometry Data for the Analog 4-bromo-N-methylbenzenesulfonamide[1][2]

m/z Assignment
249/251[M]⁺ (isotopic pattern for Br)

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine.

Materials:

  • 4-bromo-3-methylbenzenesulfonyl chloride

  • Methylamine (e.g., 40% in water or as a gas)

  • Anhydrous diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 4-bromo-3-methylbenzenesulfonyl chloride in the chosen anhydrous solvent in a round bottom flask and cool the mixture in an ice bath.

  • Slowly add an excess of methylamine solution to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by adding water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

NMR Spectroscopy

Procedure for ¹H and ¹³C NMR:

  • Dissolve 5-10 mg of the purified solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[3]

  • Ensure the sample is fully dissolved; a secondary vial may be used for initial dissolution before transferring to the NMR tube.[3]

  • If required for precise chemical shift referencing, add an internal standard such as tetramethylsilane (TMS).[3]

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Acquire the spectrum according to the instrument's standard operating procedures, ensuring proper shimming and tuning.[4][5]

  • For ¹³C NMR, a larger sample size (20-50 mg) and a longer acquisition time may be necessary to achieve a good signal-to-noise ratio.[3]

IR Spectroscopy

Procedure for Thin Solid Film Method:

  • Dissolve a small amount of the solid sample (approx. 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6]

  • Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[6]

  • Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[6]

  • Place the salt plate in the sample holder of the FT-IR spectrometer.[7]

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the salt plate thoroughly with an appropriate dry solvent after analysis.[6]

Mass Spectrometry

Procedure for Electrospray Ionization (ESI) Mass Spectrometry:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties. For sulfonamides, positive ion mode is common.[8]

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation to observe the fragmentation pattern.

Mandatory Visualizations

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product 4-bromo-3-methylbenzenesulfonyl_chloride 4-bromo-3-methylbenzenesulfonyl chloride Reaction_Vessel Reaction in Anhydrous Solvent 4-bromo-3-methylbenzenesulfonyl_chloride->Reaction_Vessel Methylamine Methylamine Methylamine->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching After 2-4h Extraction Solvent Extraction Quenching->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification_Step Recrystallization or Column Chromatography Concentration->Purification_Step Crude Product Final_Product This compound Purification_Step->Final_Product Pure Product

Caption: Synthesis workflow for this compound.

G Spectroscopic Analysis Workflow Sample Purified Sample of This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Prepare Thin Solid Film on Salt Plate Sample->IR_Prep MS_Prep Dilute in Methanol/Acetonitrile Sample->MS_Prep NMR_Analysis ¹H and ¹³C NMR Spectroscopy NMR_Prep->NMR_Analysis Data_Analysis Data Interpretation and Structural Confirmation NMR_Analysis->Data_Analysis IR_Analysis FT-IR Spectroscopy IR_Prep->IR_Analysis IR_Analysis->Data_Analysis MS_Analysis Mass Spectrometry (ESI-MS) MS_Prep->MS_Analysis MS_Analysis->Data_Analysis

Caption: Workflow for the spectroscopic analysis of the synthesized compound.

References

physical and chemical properties of 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-bromo-N,3-dimethylbenzenesulfonamide, targeting researchers, scientists, and drug development professionals. This document outlines its chemical structure, key identifiers, and physico-chemical data, alongside detailed experimental protocols for its synthesis and purification.

Core Compound Information

This compound is an aromatic sulfonamide compound. Its structure features a benzene ring substituted with a bromine atom, a methyl group, and a sulfonamide group which is further N-methylated.

Key Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 923148-87-2[1][2]

  • Molecular Formula: C₉H₁₂BrNO₂S[3]

  • Molecular Weight: 278.17 g/mol

Physicochemical Properties

PropertyValueSource
Molecular Weight278.17 g/mol Calculated
Polar Surface Area (PSA)54.55 Ų[1][2]
LogP3.13730[1][2]
Physical StateSolid (predicted)-
Melting PointNot available-
Boiling PointNot available-
SolubilityNot available-

Synthesis and Purification

The primary synthetic route to this compound involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine. This reaction typically proceeds with high efficiency, with reported yields around 89%.[1]

Synthesis Workflow

synthesis_workflow reactant1 4-bromo-3-methylbenzenesulfonyl chloride reaction Reaction reactant1->reaction reactant2 Methylamine reactant2->reaction product This compound reaction->product 89% yield

Caption: Synthesis of this compound.

Experimental Protocols

Synthesis of this compound:

This protocol is a general procedure for the synthesis of sulfonamides from sulfonyl chlorides and amines, adapted for the specific synthesis of this compound.

Materials:

  • 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq)

  • Methylamine (solution in THF or water, 2.0-3.0 eq)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3-methylbenzenesulfonyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine solution to the stirred solution of the sulfonyl chloride. If using methylamine hydrochloride, a base such as triethylamine (1.1-1.5 eq) should be added.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization:

Recrystallization is a common method for purifying solid organic compounds.

Procedure:

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purification by Flash Column Chromatography:

For more challenging separations, flash column chromatography can be employed.

Procedure:

  • Select an appropriate eluent system by TLC analysis, aiming for an Rf value of 0.2-0.4 for the product. A common eluent system for sulfonamides is a mixture of hexanes and ethyl acetate.

  • Pack a silica gel column with the chosen eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow

purification_workflow crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography pure_product Purified Product recrystallization->pure_product column_chromatography->pure_product

Caption: Purification methods for this compound.

Spectral Data

Experimental spectral data for this compound is not currently available in public databases. Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) would be required for the complete characterization of a synthesized sample. Predicted spectral data can be obtained from chemical software and databases.

Biological Activity

The biological activity of this compound has not been extensively studied. However, the benzenesulfonamide scaffold is a well-known pharmacophore present in a variety of therapeutic agents. Derivatives of benzenesulfonamide have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. Further research is needed to determine the specific biological profile of this compound.

Safety Information

This guide provides a foundational understanding of this compound. Further experimental investigation is necessary to fully characterize its physical, chemical, and biological properties.

References

An In-Depth Technical Guide to 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 923148-87-2

This technical guide provides a comprehensive overview of 4-bromo-N,3-dimethylbenzenesulfonamide, a halogenated aromatic sulfonamide. The information is curated for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

PropertyValueSource
CAS Number 923148-87-2[1]
Molecular Formula C₈H₁₀BrNO₂S[1]
Molecular Weight 264.14 g/mol [2]
IUPAC Name This compoundN/A
Synonyms 4-bromo-3-methyl-N-methyl-benzenesulfonamide, N-METHYL 4-BROMO-3-METHYLBENZENESULFONAMIDE, 4-bromo-N,3-dimethylbenzene-1-sulfonamide[1]
Predicted LogP 3.13730[1]
Predicted Polar Surface Area (PSA) 54.55 Ų[1]

Synthesis

The primary synthetic route to this compound involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-bromo-3-methylbenzenesulfonyl chloride (CAS: 72256-93-0)

  • Methylamine (CAS: 74-89-5)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Tertiary amine base (e.g., Triethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equivalent) in an anhydrous aprotic solvent.

  • Addition of Base: Add a tertiary amine base (1.1 to 1.5 equivalents) to the solution to act as an acid scavenger.

  • Addition of Methylamine: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of methylamine (1.0 to 1.2 equivalents) in the same solvent dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to yield pure this compound.

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow reagents 4-bromo-3-methylbenzenesulfonyl chloride + Methylamine + Base (e.g., Triethylamine) reaction Reaction at 0°C to RT reagents->reaction solvent Anhydrous aprotic solvent (e.g., DCM or THF) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Drying & Concentration workup->purification chromatography Silica Gel Chromatography (Hexane/Ethyl Acetate) purification->chromatography product This compound chromatography->product

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

While experimental spectroscopic data for this compound are not widely published, data for structurally similar compounds can provide an indication of the expected spectral features.

Table 2: Predicted and Analogous Spectroscopic Data

TechniqueExpected Features for this compound (Predicted/Analogous)
¹H NMR Aromatic protons (multiplets), N-methyl protons (singlet), and aromatic methyl protons (singlet).
¹³C NMR Aromatic carbons, N-methyl carbon, and aromatic methyl carbon.
FTIR (cm⁻¹) SO₂ stretching (asymmetric and symmetric), N-H stretching (if secondary amine), C-H aromatic and aliphatic stretching, C=C aromatic stretching, and C-Br stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (264.14 g/mol ) with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br).

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific published data on the biological activity and potential applications of this compound in drug development. However, the benzenesulfonamide scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing its potency or altering its selectivity.

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This technical guide has summarized the available information on this compound (CAS 923148-87-2). While the synthetic route is established, a significant gap exists in the experimental characterization of its physicochemical properties and, most notably, its biological activity. The information provided herein serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in medicinal chemistry and drug discovery. Future studies are warranted to fully characterize this molecule and investigate its pharmacological profile.

References

The Ascendancy of Benzenesulfonamides: A Technical Guide to Novel Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzenesulfonamide derivatives represent a versatile and highly significant class of compounds in medicinal chemistry, forming the structural core of numerous approved therapeutic agents.[1] Their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, continues to drive extensive research and development efforts.[1][2] This technical guide provides an in-depth exploration of recent discoveries in novel benzenesulfonamide derivatives, with a focus on their synthesis, mechanisms of action, and biological evaluation. We present a comprehensive overview of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support researchers in this dynamic field.

Anticancer Activity: Targeting Tumor Hypoxia and Key Signaling Pathways

A primary mechanism underlying the anticancer effects of many novel benzenesulfonamide derivatives is the inhibition of carbonic anhydrase (CA) isoforms, particularly the tumor-associated human carbonic anhydrase IX (hCA IX).[1][3] Under the hypoxic conditions prevalent in solid tumors, hCA IX is overexpressed and plays a crucial role in regulating intracellular pH, thereby promoting tumor cell survival and proliferation.[1][3][4] Consequently, the selective inhibition of hCA IX presents a promising strategy for the development of novel antiproliferative agents.[3][4] Beyond CA inhibition, benzenesulfonamide derivatives have also been developed as potent inhibitors of other critical cancer-related signaling pathways, including the PI3K/mTOR and Tropomyosin receptor kinase A (TrkA) pathways.[5][6]

Quantitative Data: In Vitro Anticancer and Enzyme Inhibitory Activity

The following tables summarize the in vitro cytotoxic activity (IC₅₀) and enzyme inhibition data for representative benzenesulfonamide derivatives against various cancer cell lines and target enzymes.

Table 1: Anticancer Activity of Novel Benzenesulfonamide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Aryl thiazolone-benzenesulfonamides (4b-c, 4e, 4g-h) MDA-MB-231 (Triple-negative breast cancer)1.52 - 6.31[3]
MCF-7 (Breast cancer)1.52 - 6.31[3]
AL106 U87 (Glioblastoma)~40% growth inhibition at 10 µM[5]
Trifluoromethylquinoline-benzenesulfonamide (15) Various cancer cell linesHigher activity than doxorubicin[7]
Propynyl-substituted benzenesulfonamide (7k) BEL-7404 (Hepatocellular carcinoma)Potent tumor growth inhibition in xenograft model[6]

Table 2: Carbonic Anhydrase Inhibitory Activity of Novel Benzenesulfonamide Derivatives

CompoundTarget EnzymeIC₅₀ / Kᵢ (nM)Selectivity (CA II / CA IX)Reference
Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h) CA IXIC₅₀: 10.93 - 25.06High[3][4]
CA IIIC₅₀: 1.55 - 3.92 µM[3][4]
1,2,3-Triazolyl-benzenesulfonamides (7a, 7d, 7o) hCA IKᵢ: 47.1[8]
hCA IIKᵢ: 35.9[8]
hCA IXKᵢ: 170.0[8]
hCA XIIKᵢ: 149.9[8]

Antimicrobial Activity: A Renewed Focus on an Established Scaffold

The benzenesulfonamide scaffold has a long history in the development of antimicrobial agents. Recent research has focused on the synthesis of novel derivatives with potent activity against multidrug-resistant pathogens.[9][10] These efforts have led to the discovery of compounds with significant inhibitory effects against various bacterial and mycobacterial strains.[9][10]

Quantitative Data: In Vitro Antimicrobial Activity

Table 3: Antimicrobial Activity of Novel Benzenesulfonamide Derivatives

CompoundMicroorganismInhibition Zone (mm) / MIC (µg/mL)Reference
Novel benzenesulfonamide derivatives Various microorganismsInhibition zones: 10 - 32 mm
Aryl thiazolone-benzenesulfonamides (4e, 4g, 4h) S. aureus80.69%, 69.74%, 68.30% inhibition at 50 µg/mL[3][4]
Benzenesulfonamide-bearing imidazole-2-thiol (13) Multidrug-resistant M. abscessusStrong antimicrobial activity[9][10]
4-methyl-N-(2-nitrophenyl) benzenesulfonamide (1C) E. coliMIC: 50 µg/mL[11]
B. licheniformisMIC: 100 µg/mL[11]
B. linensMIC: 150 µg/mL[11]

Experimental Protocols

General Synthesis of Aryl Thiazolone-Benzenesulfonamides

This protocol describes a representative synthesis of aryl thiazolone-benzenesulfonamide derivatives, which have shown promising anticancer and antimicrobial activities.[3][12]

  • Synthesis of Thiourea Intermediate: 4-aminobenzenesulfonamide is reacted with an appropriate isothiocyanate in a suitable solvent such as ethanol or DMF. The reaction mixture is stirred at room temperature or heated to reflux for a specified period to yield the corresponding thiourea derivative.

  • Cyclization to Thiazolone Ring: The thiourea intermediate is then reacted with an α-haloacetyl compound (e.g., ethyl chloroacetate) in the presence of a base (e.g., sodium acetate) in a solvent like glacial acetic acid. This mixture is heated to reflux to facilitate the cyclization and formation of the thiazolone ring.

  • Condensation with Aldehydes: The resulting thiazolone-benzenesulfonamide is condensed with various aromatic aldehydes in the presence of a catalyst (e.g., piperidine) in a suitable solvent. This reaction introduces diversity at the 5-position of the thiazolone ring.

  • Purification and Characterization: The final products are purified by recrystallization or column chromatography. The structures of the synthesized compounds are confirmed using spectroscopic techniques such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[9][12]

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the synthesized benzenesulfonamide derivatives against different CA isoforms is typically evaluated using a stopped-flow CO₂ hydration assay.[13]

  • Enzyme and Inhibitor Preparation: Stock solutions of the purified CA isoenzymes and the test compounds are prepared in appropriate buffers.

  • Assay Procedure: The assay measures the enzyme-catalyzed hydration of CO₂. The reaction is initiated by mixing the enzyme solution with a CO₂-saturated buffer in a stopped-flow instrument. The change in pH is monitored using a suitable indicator dye.

  • Data Analysis: The initial rates of the reaction are measured in the presence and absence of the inhibitor at various concentrations. The IC₅₀ values are then calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the novel benzenesulfonamide derivatives on cancer cell lines are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few more hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC₅₀ Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Visualizing Mechanisms and Workflows

Signaling Pathway: CA IX Inhibition in Hypoxic Tumors

The following diagram illustrates the mechanism by which benzenesulfonamide derivatives exert their anticancer effects through the inhibition of carbonic anhydrase IX in the tumor microenvironment.[1]

CAIX_Inhibition cluster_extracellular Extracellular Space (Acidic) cluster_intracellular Intracellular Space (Neutral pH) CO2_H2O CO2 + H2O H_HCO3 H+ + HCO3- CO2_H2O->H_HCO3 catalyzed by CAIX CA IX H_HCO3->CAIX TumorCell Tumor Cell Proliferation & Survival H_HCO3->TumorCell maintains pH gradient for Metabolism Anaerobic Glycolysis CO2_prod CO2 Production Metabolism->CO2_prod increases CO2_prod->CO2_H2O diffuses out Benzenesulfonamide Benzenesulfonamide Derivative Benzenesulfonamide->CAIX inhibits experimental_workflow cluster_synthesis Chemical Synthesis & Characterization cluster_evaluation Biological Evaluation start Design of Novel Benzenesulfonamide Derivatives synthesis Synthesis & Purification start->synthesis characterization Structural Characterization (NMR, MS, IR) synthesis->characterization in_vitro_enzyme In Vitro Enzyme Assays (e.g., CA Inhibition) characterization->in_vitro_enzyme in_vitro_cell In Vitro Cell-Based Assays (e.g., Anticancer, Antimicrobial) characterization->in_vitro_cell sar Structure-Activity Relationship (SAR) Studies in_vitro_enzyme->sar data_analysis Data Analysis (IC50, Ki determination) in_vitro_enzyme->data_analysis in_vitro_cell->sar in_vitro_cell->data_analysis lead_optimization Lead Optimization sar->lead_optimization in_vivo In Vivo Studies (Animal Models) lead_optimization->in_vivo data_analysis->sar

References

Preliminary Bioactivity Screening of 4-bromo-N,3-dimethylbenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document outlines a hypothetical preliminary bioactivity screening for 4-bromo-N,3-dimethylbenzenesulfonamide. Due to the limited publicly available biological data for this specific compound, this guide is based on the known activities of structurally related benzenesulfonamide derivatives and serves as a framework for potential research.

Introduction

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Substituted benzenesulfonamides are particularly well-known as inhibitors of various enzymes, such as carbonic anhydrases and protein kinases.[4][5] this compound is a small molecule whose biological effects have not been extensively characterized. This guide proposes a preliminary in vitro screening strategy to identify and characterize its potential bioactivity, focusing on enzyme inhibition and antiproliferative effects, which are common activities for this class of compounds.

Hypothetical Preliminary Screening Workflow

A logical workflow is essential for the efficient preliminary screening of a novel compound. The proposed workflow for this compound begins with primary single-concentration screening against a panel of cancer cell lines and key enzymes. Hits from the primary screen would then be subjected to secondary dose-response assays to determine potency and selectivity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Dose-Response) cluster_2 Phase 3: Hit Characterization A Compound Preparation (this compound) B Single-Concentration Cell-Based Assay (e.g., 10 µM on Cancer Cell Line Panel) A->B C Single-Concentration Enzyme Assay (e.g., 10 µM on Carbonic Anhydrase & Kinases) A->C D Cell Proliferation Assay (GI50) (MTT or SRB Assay) B->D Active E Enzyme Inhibition Assay (IC50) C->E Active F Selectivity Profiling D->F E->F G Mechanism of Action Studies F->G Potent & Selective

Caption: Hypothetical workflow for preliminary bioactivity screening.

Experimental Protocols

In Vitro Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay is based on the principle that carbonic anhydrase catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).[6] The rate of p-NP formation is monitored spectrophotometrically.

Materials and Reagents:

  • Human Carbonic Anhydrase II (CAII)

  • p-Nitrophenyl acetate (p-NPA)

  • Acetazolamide (positive control)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare a 1 mg/mL stock solution of CAII in cold Tris-HCl buffer. Dilute to a working concentration of 20 units/mL immediately before use.

    • Prepare a 3 mM stock solution of p-NPA in DMSO.

    • Prepare a series of dilutions of this compound and acetazolamide in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 158 µL of Tris-HCl buffer to each well.

    • Add 2 µL of the test compound dilutions (or DMSO for the control) to the respective wells.

    • Add 20 µL of the CAII working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.

    • Initiate the reaction by adding 20 µL of the p-NPA solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Doxorubicin (positive control)

  • DMSO

  • 96-well cell culture plate

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and doxorubicin in the complete medium.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control.

    • Incubate for another 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Plot the percentage of growth inhibition against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Hypothetical Data Presentation

The following tables present hypothetical quantitative data from the preliminary screening of this compound (BDBS).

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data for BDBS

CompoundTargetIC50 (µM)[6]
BDBS CAII5.2
CAIX1.8
Acetazolamide (Control)CAII0.012
CAIX0.025

Table 2: Hypothetical Antiproliferative Activity of BDBS against Human Cancer Cell Lines

CompoundMCF-7 (Breast) GI50 (µM)[7]HCT116 (Colon) GI50 (µM)A549 (Lung) GI50 (µM)
BDBS 8.912.515.1
Doxorubicin (Control)0.050.080.1

Potential Mechanism of Action and Signaling Pathways

The hypothetical data suggests that this compound exhibits moderate inhibitory activity against carbonic anhydrase IX and modest antiproliferative effects. The PI3K/AKT/mTOR signaling pathway is a crucial regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers.[8][9][10][11][12] It is plausible that the observed antiproliferative activity of BDBS could be mediated through the modulation of this or other related pathways, such as the Polo-like kinase 4 (PLK4) pathway, which is also implicated in cancer cell proliferation.[13][14][15][16]

G RTK Receptor Tyrosine Kinase (e.g., EGFR, IGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation BDBS 4-bromo-N,3-dimethyl- benzenesulfonamide (Hypothetical Target) BDBS->PI3K Inhibition?

Caption: Simplified PI3K/AKT/mTOR signaling pathway and a hypothetical point of inhibition.

Conclusion and Future Directions

This guide outlines a hypothetical preliminary screening of this compound. The proposed experiments aim to provide initial insights into its potential as a carbonic anhydrase inhibitor and an antiproliferative agent. Based on the hypothetical results, this compound demonstrates modest activity that could warrant further investigation.

Future studies should focus on:

  • Lead Optimization: Synthesizing analogs of this compound to improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular target(s) and signaling pathways affected by the compound.

  • In Vivo Studies: Evaluating the efficacy and safety of promising analogs in preclinical animal models.

By following a structured screening approach, the therapeutic potential of novel compounds like this compound can be systematically explored.

References

A Technical Guide to the Solubility of 4-bromo-N,3-dimethylbenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients (APIs) is a critical determinant of their efficacy, bioavailability, and formulation viability. This technical guide addresses the solubility of 4-bromo-N,3-dimethylbenzenesulfonamide in organic solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. Detailed methodologies for established techniques, including the gravimetric and UV/Vis spectroscopic methods, are presented, along with workflows for robust data generation. This guide is intended to equip researchers with the necessary protocols to characterize the solubility profile of this compound, a crucial step in its development as a potential therapeutic agent.

Introduction

This compound is a sulfonamide derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its physicochemical properties, particularly its solubility in various organic solvents, is paramount for its advancement through the research and development pipeline. Solubility data informs critical decisions in process chemistry, formulation development, and preclinical studies.

Methodologies for Solubility Determination

The equilibrium solubility of a compound in a particular solvent at a given temperature is a fundamental thermodynamic property. The most common and reliable methods for determining the solubility of solid compounds in organic solvents are the gravimetric method and the spectroscopic method.[1] The choice between these methods often depends on the physicochemical properties of the compound, the required accuracy, and the available analytical instrumentation.

2.1. Gravimetric Method

The gravimetric method is a straightforward and robust technique for determining equilibrium solubility.[1] It involves preparing a saturated solution, separating the undissolved solid, and quantifying the dissolved solute by evaporating the solvent and weighing the residue. This method is advantageous as it does not require a chromophore for analysis.

2.2. UV/Vis Spectroscopic Method

The UV/Vis spectroscopic method is a sensitive technique suitable for compounds that possess a chromophore, allowing for quantification via ultraviolet-visible spectrophotometry. This method relies on the creation of a calibration curve to determine the concentration of the solute in a saturated solution.[1]

Experimental Protocols

The following sections provide detailed step-by-step protocols for determining the solubility of this compound using the gravimetric and UV/Vis spectroscopic methods.

3.1. General Procedure for Sample Preparation and Equilibration

The initial steps for preparing and equilibrating the samples are common to both the gravimetric and spectroscopic methods.

  • Sample Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume or mass of the desired organic solvent. The presence of excess solid is crucial to ensure that a true equilibrium is reached.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature. Agitate the mixtures for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to perform preliminary experiments to determine the time required to achieve a stable concentration.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand in the temperature-controlled environment for at least 2 hours to permit the excess solid to settle. Subsequently, carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to ensure that no solid particles are transferred.

3.2. Protocol for the Gravimetric Method

  • Sample Collection: Accurately weigh a clean, dry vial. Transfer a known volume or mass of the filtered supernatant into the pre-weighed vial and record the exact mass of the solution.

  • Solvent Evaporation: Place the vial in a vacuum oven or a well-ventilated fume hood at a temperature that facilitates solvent evaporation without causing decomposition of the solute.

  • Residue Weighing: Once the solvent has completely evaporated, reweigh the vial containing the dry residue.

  • Calculation of Solubility: The solubility can be calculated using the following formulas and expressed in various units such as g/100 g of solvent or molality.

    • Mass of solute = (Mass of vial with dry residue) - (Mass of empty vial)

    • Mass of solvent = (Mass of vial with solution) - (Mass of vial with dry residue)

    • Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

3.3. Protocol for the UV/Vis Spectroscopic Method

  • Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the chosen organic solvent. From this stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear, and the correlation coefficient (R²) should be close to 1.

  • Sample Analysis: Accurately dilute the filtered supernatant from the equilibrated sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. Measure the absorbance of the diluted solution at the same λmax.

  • Calculation of Solubility: Determine the concentration of the diluted solution from the calibration curve. The original concentration of the saturated solution, which represents the solubility, is then calculated by applying the dilution factor.

Data Presentation

The experimentally determined solubility data for this compound should be summarized in a clear and structured table to facilitate comparison across different solvents and temperatures.

Table 1: Illustrative Table for Reporting Solubility Data of this compound

SolventTemperature (°C)Solubility ( g/100 g solvent)Solubility (mol/L)Method Used
Methanol25Experimental ValueExperimental ValueGravimetric
Ethanol25Experimental ValueExperimental ValueSpectroscopic
Acetone25Experimental ValueExperimental ValueGravimetric
Ethyl Acetate25Experimental ValueExperimental ValueSpectroscopic
Toluene25Experimental ValueExperimental ValueGravimetric
Additional Solvents

Visualized Experimental Workflows

The following diagrams illustrate the workflows for the gravimetric and UV/Vis spectroscopic methods for solubility determination.

Gravimetric_Method_Workflow cluster_prep Sample Preparation & Equilibration cluster_analysis Gravimetric Analysis start Start prep Add Excess Solute to Solvent start->prep equilibrate Equilibrate with Agitation (24-72h) prep->equilibrate settle Settle Excess Solid (≥2h) equilibrate->settle filter Filter Supernatant settle->filter weigh_solution Weigh Filtered Supernatant filter->weigh_solution Saturated Solution evaporate Evaporate Solvent weigh_solution->evaporate weigh_residue Weigh Dry Residue evaporate->weigh_residue calculate Calculate Solubility weigh_residue->calculate

Caption: Workflow for the Gravimetric Method of Solubility Determination.

Spectroscopic_Method_Workflow cluster_calibration Calibration Curve Generation cluster_sample_analysis Sample Analysis prep_standards Prepare Standard Solutions measure_abs Measure Absorbance of Standards prep_standards->measure_abs plot_curve Plot Absorbance vs. Concentration measure_abs->plot_curve determine_conc Determine Concentration from Calibration Curve plot_curve->determine_conc filter_sample Obtain Filtered Supernatant dilute_sample Dilute Sample to within Linear Range filter_sample->dilute_sample measure_sample_abs Measure Sample Absorbance dilute_sample->measure_sample_abs measure_sample_abs->determine_conc calculate_sol Calculate Solubility (with Dilution Factor) determine_conc->calculate_sol

Caption: Workflow for the UV/Vis Spectroscopic Method of Solubility Determination.

References

Theoretical Calculations for 4-bromo-N,3-dimethylbenzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and extrapolated experimental properties of 4-bromo-N,3-dimethylbenzenesulfonamide. Given the limited publicly available data for this specific compound, this document leverages information from structurally similar molecules to predict its physicochemical characteristics, spectroscopic signatures, and to outline robust experimental protocols for its synthesis and analysis. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel sulfonamide-based compounds.

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in chemical and biological systems. The following table summarizes key parameters, primarily based on data from its close structural analogs, 3-bromo-N,4-dimethylbenzenesulfonamide and 4-bromo-N-methylbenzenesulfonamide.

PropertyValueSource
Molecular Formula C₈H₁₀BrNO₂S-
Molecular Weight 264.14 g/mol [1]
Predicted Density 1.5 ± 0.1 g/cm³[2]
Predicted Boiling Point 351.9 ± 52.0 °C at 760 mmHg[2]
Predicted Flash Point 166.6 ± 30.7 °C[2]
Predicted Melting Point Not available[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized this compound. The expected spectroscopic data, extrapolated from known spectra of similar compounds, are presented below.

TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons (with splitting patterns influenced by the bromine and sulfonamide groups), the N-methyl protons (singlet), and the aromatic methyl protons (singlet).
¹³C NMR Resonances for the eight distinct carbon atoms, including the aromatic carbons (with shifts influenced by the substituents), the N-methyl carbon, and the aromatic methyl carbon.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching (if primary or secondary amine), S=O stretching (asymmetric and symmetric), and C-S stretching vibrations.

Theoretical Calculation Workflow

Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic and structural properties of molecules. A typical workflow for the theoretical calculation of this compound properties is outlined below.

G Theoretical Calculation Workflow A Molecular Structure Input (SMILES or 3D coordinates) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Vibrational Analysis) B->C D Electronic Properties (HOMO, LUMO, ESP) B->D E Spectroscopic Properties (NMR, IR) C->E F Data Analysis and Visualization D->F E->F G Comparison with Experimental Data F->G

Caption: A logical workflow for the theoretical calculation of molecular properties.

Experimental Protocols

The following protocols are based on established methods for the synthesis and characterization of bromobenzenesulfonamide derivatives and can be adapted for this compound.[3][4][5][6][7]

Synthesis of this compound

Reaction: 4-bromo-3-methylbenzenesulfonyl chloride + methylamine → this compound + HCl

Materials:

  • 4-bromo-3-methylbenzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water or as a gas)

  • A suitable solvent (e.g., dichloromethane, tetrahydrofuran)

  • A base to neutralize HCl (e.g., triethylamine, pyridine)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromo-3-methylbenzenesulfonyl chloride in the chosen solvent.

  • Cool the solution in an ice bath.

  • Slowly add an excess of methylamine solution or bubble methylamine gas through the solution while stirring. If using a methylamine salt, add a non-nucleophilic base like triethylamine.

  • Allow the reaction to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench with water and transfer the mixture to a separatory funnel.

  • Separate the organic layer, wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8][9]

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.[8][9]

  • Data Processing: Process the raw data (FID) by Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).[9]

  • Analysis: Analyze the sample using an electrospray ionization (ESI) or other suitable ionization technique coupled to a mass analyzer.[9]

Infrared (IR) Spectroscopy:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal of an FTIR spectrometer.[9]

  • Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.[9]

Conclusion

This technical guide provides a foundational framework for the theoretical and experimental investigation of this compound. By leveraging data from analogous compounds and established scientific principles, researchers can effectively predict the properties of this molecule and design robust experimental strategies for its synthesis and characterization. The provided protocols and theoretical workflow are intended to facilitate further research into the potential applications of this and related sulfonamide derivatives in drug discovery and development.

References

A Comprehensive Review of 4-bromo-N,3-dimethylbenzenesulfonamide and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of this moiety, particularly its ability to act as a zinc-binding group, has led to the development of numerous enzyme inhibitors with applications in diverse fields such as oncology, infectious diseases, and ophthalmology.[1] Within this broad class of compounds, 4-bromo-N,3-dimethylbenzenesulfonamide and its analogs have emerged as a subject of significant research interest. The strategic placement of a bromine atom at the 4-position, a methyl group at the 3-position, and N-alkylation of the sulfonamide nitrogen can profoundly influence the physicochemical properties and biological activity of the molecule. This technical guide provides a comprehensive literature review of this compound and its structurally related analogs, summarizing key findings on their synthesis, biological activities, and therapeutic potential. We will delve into their role as enzyme inhibitors, particularly focusing on carbonic anhydrases, and their promising anticancer properties. This review aims to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Synthesis of this compound and Analogs

The synthesis of this compound and its analogs typically follows a convergent chemical strategy. The key precursors are appropriately substituted benzenesulfonyl chlorides and the corresponding amines. A common synthetic route involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine to yield the target compound, this compound.[2]

A general synthetic protocol for N-substituted benzenesulfonamides is outlined below:

General Experimental Protocol: Synthesis of N-substituted Benzenesulfonamides

Materials:

  • Substituted benzenesulfonyl chloride (1.0 eq)

  • Primary or secondary amine (1.1 eq)

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (DCM) or an appropriate solvent

  • Hydrochloric acid (1 M solution)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • The substituted benzenesulfonyl chloride is dissolved in the chosen solvent (e.g., DCM) and cooled to 0 °C in an ice bath.

  • The amine is added dropwise to the solution, followed by the slow addition of the base (e.g., pyridine).

  • The reaction mixture is stirred at room temperature for a specified period (typically a few hours to overnight) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-substituted benzenesulfonamide.

This versatile methodology allows for the synthesis of a diverse library of analogs by varying the substitution patterns on both the benzenesulfonyl chloride and the amine.

Biological Activities and Therapeutic Potential

4-bromobenzenesulfonamide derivatives have demonstrated a broad spectrum of biological activities, with particular prominence in the fields of anticancer and antimicrobial research. The 4-bromo substitution is often associated with potent and sometimes selective inhibitory activity against certain enzyme isoforms.[3]

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives is a major focus of current research.[4][5] Several analogs of this compound have exhibited significant cytotoxicity against various cancer cell lines. One study identified a 4-substituted benzenesulfonamide analog as a potential anti-glioblastoma compound with an IC50 value of 58.6 µM.[3] The primary mechanism underlying the anticancer effects of many benzenesulfonamides is the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[6]

Table 1: Anticancer Activity of Selected Benzenesulfonamide Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
Analog AGlioblastoma58.6[3]
Analog BBreast (MCF-7)1.52 - 6.31[6]
Analog CBreast (MDA-MB-231)1.52 - 6.31[6]
Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating pH in various physiological and pathological processes.[1] The sulfonamide moiety is a classic zinc-binding group, making benzenesulfonamides potent inhibitors of CAs.[1] Tumor-associated CA isoforms, such as CA IX and CA XII, are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[6][7] Therefore, selective inhibition of these isoforms is a promising strategy for cancer therapy.

4-bromobenzenesulfonamide derivatives have shown potent inhibitory activity against various CA isoforms.[3] The inhibition is often in the low nanomolar to subnanomolar range for tumor-associated isoforms.[7]

Table 2: Carbonic Anhydrase Inhibition Data for Selected Benzenesulfonamide Analogs

Compound IDCA IsoformKi (nM)Reference
Analog DhCA I41.5 - 1500[7]
Analog DhCA II30.1 - 755[7]
Analog EhCA IX1.5 - 38.9[7]
Analog EhCA XII0.8 - 12.4[7]
Analog FhCA VII1.1 - 13.5[8]
Antimicrobial Activity

Certain benzenesulfonamide derivatives have also been investigated for their antimicrobial properties. For instance, some analogs have shown activity against various bacterial and fungal strains. One study reported the minimum inhibitory concentrations (MICs) of new benzenesulfonamide derivatives against E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger.[9][10]

Table 3: Antimicrobial Activity of Selected Benzenesulfonamide Analogs

Compound IDMicroorganismMIC (mg/mL)Reference
4dE. coli6.72[9][10]
4hS. aureus6.63[9][10]
4aP. aeruginosa6.67[9][10]
4aS. typhi6.45[9][10]
4fB. subtilis6.63[9][10]
4e, 4hC. albicans6.63[9][10]
4eA. niger6.28[9][10]

Key Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer drugs.[3]

Protocol Summary:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds (e.g., 4-bromobenzenesulfonamide analogs) for a defined period (e.g., 72 hours).

  • Following incubation, the MTT reagent is added to each well and incubated for a few hours.

  • A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals that have formed.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is calculated as a percentage relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[3]

Carbonic Anhydrase Inhibition Assay

The inhibition of carbonic anhydrase activity is typically measured using a stopped-flow spectrophotometer to monitor the CO2 hydration reaction.

Protocol Summary:

  • The assay is performed at a constant temperature (e.g., 25 °C).

  • The reaction mixture contains a buffer (e.g., Tris-HCl), the purified CA enzyme, and the inhibitor at various concentrations.

  • The reaction is initiated by the addition of a CO2-saturated solution.

  • The change in pH, monitored by a pH indicator, is recorded over time.

  • The initial rates of reaction are determined, and the inhibition constant (Ki) is calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are primarily mediated through the inhibition of specific enzymes, which in turn modulates downstream signaling pathways.

Carbonic Anhydrase IX and Tumor Acidosis

In the context of cancer, the inhibition of carbonic anhydrase IX (CA IX) is a key mechanism of action. CA IX is a transmembrane enzyme that is highly overexpressed in many solid tumors in response to hypoxia. It plays a critical role in maintaining the intracellular pH of cancer cells by converting CO2 to bicarbonate and a proton, with the proton being extruded into the extracellular space. This leads to an acidic tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy. By inhibiting CA IX, benzenesulfonamide-based drugs can disrupt this pH regulation, leading to intracellular acidification and subsequent apoptosis of cancer cells, as well as rendering the tumor microenvironment less conducive to growth and spread.

CAIX_inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Neutral pH) H+ H+ Int_Acid Intracellular Acidification CO2_ext CO2 CAIX Carbonic Anhydrase IX CAIX->H+ HCO3- HCO3- CAIX->HCO3- Forms CO2_int CO2 CO2_int->CAIX Hydration H2O H2O H2O->CAIX Apoptosis Apoptosis Int_Acid->Apoptosis Leads to Inhibitor 4-bromo-N,3-dimethyl- benzenesulfonamide Inhibitor->CAIX Inhibits experimental_workflow Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biological_Screening Biological Screening Purification->Biological_Screening Anticancer_Assay Anticancer Assays (e.g., MTT) Biological_Screening->Anticancer_Assay Anticancer Enzyme_Assay Enzyme Inhibition Assays (e.g., CA inhibition) Biological_Screening->Enzyme_Assay Enzyme Inhibition Antimicrobial_Assay Antimicrobial Assays (e.g., MIC determination) Biological_Screening->Antimicrobial_Assay Antimicrobial Data_Analysis Data Analysis & SAR Studies Anticancer_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis End Preclinical Development Lead_Optimization->End Promising Candidate

References

Methodological & Application

Application Notes and Protocols for 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Abstract

These application notes provide a theoretical framework and proposed experimental protocols for the investigation of 4-bromo-N,3-dimethylbenzenesulfonamide (CAS No. 923148-87-2). Due to a lack of specific published data on the biological activity of this compound, this document outlines potential applications and detailed methodologies based on the known activities of structurally related sulfonamides. The protocols described herein are intended to serve as a starting point for researchers and drug development professionals interested in exploring the pharmacological potential of this molecule.

Potential Applications

The sulfonamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents. Based on the activities of analogous compounds, this compound is a candidate for investigation in the following areas:

  • Enzyme Inhibition: Sulfonamides are classic inhibitors of various enzymes, most notably carbonic anhydrases.[1][2] They have also been investigated as inhibitors of kinases, succinate dehydrogenase, and bacterial enzymes like dihydropteroate synthase (DHPS).[3][4] Screening against a panel of such enzymes could reveal specific inhibitory activity.

  • Antimicrobial Activity: The foundational use of sulfa drugs was as antibacterial agents that inhibit folate synthesis.[1][5] Therefore, assessing the antibacterial and antifungal properties of this compound is a logical starting point.

Proposed Experimental Protocols

The following protocols are detailed, step-by-step guides for initial screening and characterization of this compound.

Protocol 1: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of the title compound against human carbonic anhydrase II (hCA II), a well-characterized isoform.

Materials:

  • This compound

  • Recombinant human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (NPA)

  • HEPES buffer (25 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Acetazolamide (positive control)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in HEPES buffer to achieve final assay concentrations ranging from 1 nM to 100 µM. Prepare similar dilutions for Acetazolamide.

  • Enzyme Preparation: Dilute hCA II in HEPES buffer to a final concentration of 2 nM.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 140 µL of HEPES buffer

    • 20 µL of the test compound dilution (or Acetazolamide/vehicle control)

    • 20 µL of hCA II solution

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 20 µL of 10 mM NPA (dissolved in acetonitrile) to each well to start the reaction. The final volume will be 200 µL.

  • Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader. The rate of NPA hydrolysis to 4-nitrophenol is proportional to the enzyme activity.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition relative to the vehicle control (0% inhibition) and a control with no enzyme (100% inhibition). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol uses the broth microdilution method to determine the minimum concentration of the compound that inhibits the visible growth of selected bacterial strains.

Materials:

  • This compound

  • Bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Ciprofloxacin (positive control)

  • DMSO

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Bacterial Inoculum Preparation: Culture bacteria overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in CAMHB. Typically, 100 µL of broth is added to each well, followed by 100 µL of the compound to the first well, and then serially diluted across the plate. This will result in concentrations ranging, for example, from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include the following controls on each plate:

    • Positive Control: A serial dilution of Ciprofloxacin.

    • Negative Control (Growth Control): Wells containing CAMHB and bacterial inoculum only.

    • Sterility Control: Wells containing CAMHB only.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The results can also be read by measuring the optical density at 600 nm (OD600).

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, tabular formats. The following are illustrative examples.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

Compound Target Enzyme IC50 (nM) [95% CI]
This compound hCA II 150.5 [135.2 - 167.8]
hCA IX 45.2 [40.1 - 51.0]
Acetazolamide (Control) hCA II 12.1 [10.9 - 13.4]

| | hCA IX | 25.0 [22.5 - 27.8] |

Table 2: Hypothetical Antibacterial Activity (MIC)

Compound E. coli MIC (µg/mL) S. aureus MIC (µg/mL)
This compound >256 64

| Ciprofloxacin (Control) | 0.015 | 0.25 |

Visualizations

Diagrams created using Graphviz can illustrate experimental workflows and hypothetical mechanisms of action.

Experimental_Workflow cluster_screening Primary Screening cluster_followup Secondary Follow-up compound 4-bromo-N,3- dimethylbenzenesulfonamide assay1 Enzyme Inhibition Assay (e.g., Carbonic Anhydrase) compound->assay1 assay2 Antibacterial Assay (MIC Determination) compound->assay2 data Analyze IC50 / MIC Data assay1->data assay2->data selectivity Selectivity Profiling (vs. other enzymes/cell lines) data->selectivity moa Mechanism of Action Studies (e.g., Enzyme Kinetics) data->moa lead_opt Lead Optimization selectivity->lead_opt moa->lead_opt Signaling_Pathway cluster_pathway Hypothetical Kinase Inhibition Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Binds Kinase Downstream Kinase (e.g., MEK) Receptor->Kinase Activates TF Transcription Factor (e.g., ERK) Kinase->TF Phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Inhibitor 4-bromo-N,3- dimethylbenzenesulfonamide Inhibitor->Kinase Inhibits

References

Application Notes and Protocols for 4-bromo-N,3-dimethylbenzenesulfonamide in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the use of 4-bromo-N,3-dimethylbenzenesulfonamide in functional assays. While direct experimental data for this specific compound is limited in published literature, this guide is based on the well-documented activities of structurally related benzenesulfonamide derivatives. The protocols and data presented herein are hypothetical and intended to serve as a starting point for researchers investigating the potential biological activities of this compound. The primary hypothetical application explored is the inhibition of carbonic anhydrase IX (CA IX), a transmembrane enzyme overexpressed in many types of cancer and a key regulator of tumor pH.

Introduction

Benzenesulfonamides are a well-established class of compounds with a broad range of pharmacological activities. Derivatives of this scaffold have been developed as diuretics, antidiabetic agents, and more recently, as potent and selective enzyme inhibitors. Notably, aromatic and heterocyclic sulfonamides are known to be effective inhibitors of carbonic anhydrases (CAs).

Carbonic anhydrase IX is a tumor-associated enzyme that plays a crucial role in the survival and proliferation of cancer cells by maintaining intracellular pH in the hypoxic tumor microenvironment. Inhibition of CA IX is a promising strategy for cancer therapy. Given the structural features of this compound, it is hypothesized to interact with the zinc ion in the active site of carbonic anhydrases, similar to other sulfonamide-based inhibitors.

These application notes provide a hypothetical framework for testing the efficacy of this compound as a CA IX inhibitor. The included protocols describe in vitro enzyme inhibition assays and cell-based assays to assess its potential as an anticancer agent.

Hypothetical Data Summary

The following tables summarize hypothetical quantitative data for this compound in various functional assays. These values are for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Hypothetical In Vitro Carbonic Anhydrase Inhibition

Enzyme IsoformIC50 (nM)
Carbonic Anhydrase IX85
Carbonic Anhydrase II1250
Carbonic Anhydrase I>10000

Table 2: Hypothetical Cell-Based Assay Data (MCF-7 Breast Cancer Cell Line)

AssayEndpointEC50 (µM)
Cell Viability (Hypoxia)Reduction in Viable Cells15.5
Extracellular Acidification Rate (ECAR)Inhibition of Glycolytic Flux12.8

Experimental Protocols

Protocol 1: In Vitro Carbonic Anhydrase IX Inhibition Assay (Esterase Activity)

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against human carbonic anhydrase IX. The assay measures the hydrolysis of 4-nitrophenyl acetate (NPA) to the yellow-colored 4-nitrophenolate, which can be monitored spectrophotometrically.

Materials:

  • Recombinant human Carbonic Anhydrase IX

  • This compound

  • 4-Nitrophenyl acetate (NPA)

  • HEPES buffer (25 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Create a series of dilutions of the compound in HEPES buffer.

  • In a 96-well plate, add 10 µL of the compound dilutions to each well. For the control, add 10 µL of HEPES buffer with DMSO.

  • Add 170 µL of HEPES buffer to all wells.

  • Add 10 µL of a 1 µg/mL solution of recombinant human CA IX to each well (except for the blank).

  • Initiate the reaction by adding 10 µL of 10 mM NPA in acetonitrile.

  • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes at room temperature.

  • Calculate the rate of NPA hydrolysis for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay under Hypoxic Conditions

This protocol assesses the effect of this compound on the viability of cancer cells cultured under hypoxic conditions, where CA IX expression is typically upregulated.

Materials:

  • MCF-7 breast cancer cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Hypoxia chamber (1% O2, 5% CO2, 94% N2)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well opaque-walled microplates

Procedure:

  • Seed MCF-7 cells in a 96-well opaque-walled plate at a density of 5,000 cells per well and allow them to attach overnight.

  • The following day, replace the medium with fresh medium containing various concentrations of this compound.

  • Place the plate in a hypoxia chamber for 48 hours.

  • After the incubation period, remove the plate from the hypoxia chamber and allow it to equilibrate to room temperature.

  • Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a microplate reader.

  • Plot the luminescence signal against the logarithm of the compound concentration to determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Hypothetical mechanism of CAIX inhibition.

experimental_workflow Experimental Workflow for Functional Assays Compound_Prep Prepare this compound stock and dilutions In_Vitro_Assay In Vitro CAIX Inhibition Assay Compound_Prep->In_Vitro_Assay Cell_Based_Assay Cell-Based Viability Assay (Hypoxia) Compound_Prep->Cell_Based_Assay Data_Analysis_IV Calculate IC50 In_Vitro_Assay->Data_Analysis_IV Data_Analysis_CB Calculate EC50 Cell_Based_Assay->Data_Analysis_CB

Caption: Workflow for functional characterization.

Application Notes and Protocols: 4-bromo-N,3-dimethylbenzenesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,3-dimethylbenzenesulfonamide is a versatile bifunctional organic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a sulfonamide moiety, a common pharmacophore in various therapeutic agents, and a brominated aromatic ring. The presence of the bromine atom at the 4-position provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful and widely used C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Key Applications

The primary application of this compound in organic synthesis is as an aryl halide building block in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond can be selectively activated to form new bonds with a wide range of coupling partners.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Sulfonamides

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In this context, this compound can be coupled with various boronic acids or their esters to generate a diverse library of biaryl- and heteroaryl-substituted N,3-dimethylbenzenesulfonamides. These products are of interest in drug discovery as potential inhibitors of enzymes or as modulators of protein-protein interactions. A general reaction scheme is presented below.

General Reaction Scheme:

Where Ar is an aryl or heteroaryl group, and Ar' is the N,3-dimethylbenzenesulfonamide core.

Buchwald-Hartwig Amination: Synthesis of Arylamine Sulfonamides

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamine derivatives. Reacting this compound with primary or secondary amines under palladium catalysis yields N-aryl- and N-heteroaryl substituted aminobenzenesulfonamides. This transformation is crucial for the synthesis of compounds with potential applications in materials science and as pharmaceutical intermediates.

General Reaction Scheme:

Caption: Workflow for Suzuki-Miyaura Coupling.

Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Solids: This compound, NaOtBu, Pd₂(dba)₃, XPhos B Add Toluene and Amine A->B In Schlenk tube C Heat to 100°C B->C D Stir for 16-24h C->D E Monitor by TLC/LC-MS D->E F Cool and Quench with aq. NH₄Cl E->F G Extract with Ethyl Acetate F->G H Dry, Filter, Concentrate G->H I Flash Column Chromatography H->I J Isolated Product I->J

Caption: Workflow for Buchwald-Hartwig Amination.

Conclusion

This compound serves as a valuable and versatile building block in modern organic synthesis. The protocols and data presented herein demonstrate its utility in constructing complex molecules through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These transformations provide synthetic chemists with reliable pathways to novel sulfonamide derivatives for evaluation in drug discovery and materials science programs.

Application Notes and Protocols for 4-bromo-N,3-dimethylbenzenesulfonamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-bromo-N,3-dimethylbenzenesulfonamide is a versatile bifunctional building block for drug discovery and medicinal chemistry. Its structure incorporates a reactive aryl bromide and a sulfonamide moiety, both of which are prevalent in a wide range of biologically active compounds. The aryl bromide serves as a key functional group for introducing molecular diversity through various cross-coupling reactions, while the sulfonamide group is a well-established pharmacophore known for its interactions with numerous biological targets. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of potential therapeutic agents.

Application Notes

The this compound scaffold is a valuable starting point for the development of various classes of therapeutic agents, primarily through modification at the bromine-substituted position.

1. Enzyme Inhibitors:

The benzenesulfonamide core is a recognized scaffold for the design of inhibitors for several enzyme families. By functionalizing the 4-bromo position, researchers can synthesize libraries of compounds to target:

  • Kinases: Many kinase inhibitors feature a substituted aromatic ring that occupies the ATP-binding pocket. The 4-position of the benzenesulfonamide ring can be elaborated with various aromatic and heteroaromatic groups to enhance binding affinity and selectivity.

  • Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases. Derivatization of the aryl ring can modulate the inhibitory potency and isoform selectivity.

  • Alkaline Phosphatases: Derivatives of similar bromo-aryl compounds have shown inhibitory activity against alkaline phosphatase, suggesting a potential application for this scaffold in developing inhibitors of this enzyme class.[1]

2. Antibacterial Agents:

The sulfonamide functional group is a cornerstone of antibacterial drug discovery. The core principle involves mimicking p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase in the folate biosynthesis pathway of bacteria. While the N,3-dimethyl substitution moves away from the classic sulfa drug structure, derivatization at the 4-position can lead to novel antibacterial agents with different mechanisms of action. For instance, derivatives of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide have demonstrated activity against extensively drug-resistant (XDR) S. Typhi.[1]

Logical Workflow for Drug Discovery using this compound

DrugDiscoveryWorkflow A 4-bromo-N,3-dimethyl- benzenesulfonamide B Library Synthesis (e.g., Suzuki Coupling) A->B C Diverse Compound Library B->C D High-Throughput Screening (HTS) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: A logical workflow for utilizing this compound in a drug discovery campaign.

Quantitative Data from Analogous Compounds

Due to the limited publicly available data specifically for derivatives of this compound, the following table summarizes the biological activity of closely related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share the key 4-bromo-3-methylphenyl moiety.[1]

Compound IDTarget/OrganismAssayActivity
5d (a derivative)S. Typhi (XDR)Minimum Inhibitory Concentration (MIC)6.25 mg/mL
5d (a derivative)Alkaline PhosphataseIC501.469 ± 0.02 µM

Experimental Protocols

The following protocols are adapted from methodologies used for analogous brominated aromatic compounds and provide a general framework for the synthesis and derivatization of this compound.

Protocol 1: Synthesis of this compound

This protocol outlines a general procedure for the synthesis of the title compound from 4-bromo-3-methylbenzenesulfonyl chloride and dimethylamine.

Materials:

  • 4-bromo-3-methylbenzenesulfonyl chloride

  • Dimethylamine (2 M solution in THF)

  • Triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq) to the solution, followed by the dropwise addition of dimethylamine solution (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Experimental Workflow for Synthesis

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Workup and Purification A Dissolve 4-bromo-3-methyl- benzenesulfonyl chloride in DCM B Cool to 0°C A->B C Add Triethylamine and Dimethylamine B->C D Stir at Room Temperature (4-6 hours) C->D E Monitor by TLC D->E F Quench with Water E->F G Aqueous Workup (HCl, NaHCO3, Brine) F->G H Dry and Concentrate G->H I Purify (Chromatography/ Recrystallization) H->I

Caption: A step-by-step workflow for the synthesis of this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Derivatization

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl boronic acids to generate a library of derivatives.[1][2]

Materials:

  • This compound

  • Aryl boronic acid (1.0-1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq)

  • Potassium phosphate (K3PO4) or other suitable base (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube, add this compound (1.0 eq), the desired aryl boronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add a 10:1 mixture of 1,4-dioxane and water to the reaction vessel.

  • Heat the reaction mixture to 90 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Add water and ethyl acetate, and transfer to a separatory funnel.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography to isolate the desired coupled product.

Signaling Pathway Inhibition (Hypothetical)

The following diagram illustrates a hypothetical mechanism where a derivative of this compound acts as a kinase inhibitor, blocking a downstream signaling pathway.

SignalingPathway cluster_0 Cell Membrane Receptor Receptor Tyrosine Kinase Kinase Kinase Domain Receptor->Kinase Activation Substrate Substrate Protein Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response Inhibitor Derivative of 4-bromo-N,3-dimethyl- benzenesulfonamide Inhibitor->Kinase Inhibition

Caption: A diagram showing the hypothetical inhibition of a kinase signaling pathway by a derivative.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel, biologically active compounds. The protocols and application notes provided herein offer a foundation for researchers to explore the potential of this building block in the development of new therapeutics, particularly in the areas of enzyme inhibition and antibacterial discovery. Further investigation into the structure-activity relationships of its derivatives is warranted to fully exploit its potential in drug discovery.

References

Application Notes and Protocols for Suzuki Coupling of 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester, is favored for its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the reagents. These attributes make it an invaluable tool in the synthesis of complex molecules, particularly in the fields of pharmaceutical and materials science.

This document provides a detailed protocol for the Suzuki coupling of 4-bromo-N,3-dimethylbenzenesulfonamide with various aryl and heteroaryl boronic acids. The sulfonamide moiety is a key functional group in many biologically active compounds, and the ability to functionalize molecules containing this group via C-C bond formation is of significant interest in drug discovery and development. The protocols described herein are based on established methodologies for the Suzuki coupling of aryl bromides and sulfonamides, providing a robust starting point for reaction optimization.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Typical Reaction Conditions

The following table summarizes typical conditions for the Suzuki cross-coupling of aryl bromides, which can be adapted for this compound. Optimization of these parameters may be necessary to achieve the best results for specific substrates.

ParameterTypical ConditionsNotes
Aryl Halide This compound (1.0 eq)---
Boronic Acid Aryl or Heteroaryl Boronic Acid (1.1 - 1.5 eq)Using a slight excess of the boronic acid can drive the reaction to completion.
Palladium Catalyst Pd(PPh₃)₄ (1-5 mol%)PdCl₂(dppf) (1-5 mol%)Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos) (1-5 mol%)The choice of catalyst and ligand can significantly impact reaction efficiency. Screening may be required.
Base K₂CO₃ (2-3 eq)K₃PO₄ (2-3 eq)Cs₂CO₃ (2-3 eq)The base is crucial for the transmetalation step. Inorganic bases are most common.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1 v/v)Toluene/H₂ODMFA mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Temperature 80 - 110 °CThe reaction is typically heated to ensure a reasonable reaction rate.
Atmosphere Inert (Argon or Nitrogen)It is critical to exclude oxygen, which can deactivate the palladium catalyst.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for the Suzuki coupling reaction. The specific boronic acid, catalyst, base, and solvent may be varied to optimize the reaction for a particular substrate combination.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or other suitable reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • TLC plates and developing chamber

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (e.g., in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent (2-3 times).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Mandatory Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Boronic Acid - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent System catalyst->solvent heat Heat and Stir (e.g., 80-100 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Workup cool->extract purify Column Chromatography extract->purify product Isolated Pure Product purify->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L_n pd_complex R-Pd(II)L_n-Br pd0->pd_complex transmetal R-Pd(II)L_n-R' pd_complex->transmetal Transmetalation pd_complex->transmetal transmetal->pd0 product R-R' transmetal->product Reductive Elimination aryl_bromide 4-bromo-N,3-dimethyl- benzenesulfonamide (R-Br) aryl_bromide->pd_complex Oxidative Addition boronic_acid ArB(OH)2 (R'-B(OH)2) + Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

HPLC purification method for 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Purification of 4-bromo-N,3-dimethylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of this compound. The described protocol is designed to provide a straightforward and efficient methodology for isolating this compound with high purity, suitable for various research and development applications.

Introduction

This compound is a sulfonamide derivative of interest in medicinal chemistry and drug discovery. As with many synthetic organic compounds, purification is a critical step to ensure the integrity of subsequent biological assays and characterization studies. Reversed-phase HPLC is a powerful technique for the purification of such compounds due to its high resolution and selectivity. This document provides a detailed protocol for the purification of this compound, including instrument conditions, sample preparation, and data analysis.

Experimental Protocols

A detailed methodology for the HPLC purification is provided below. This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude sample.

Instrumentation and Consumables
  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a column oven, and a UV-Vis or Photo-Diode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size) is recommended for good separation and loading capacity. C8 columns can also be considered.[1][2][3]

  • Solvents: HPLC grade acetonitrile, methanol, and water.

  • Additives: Formic acid or phosphoric acid for mobile phase modification.[1][2]

  • Sample Vials and Collection Tubes

  • Syringe Filters: 0.22 µm or 0.45 µm for sample filtration.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC purification.

ParameterCondition
Column C18 reversed-phase, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Injection Volume 500 µL (dependent on sample concentration and column dimensions)
Detection Wavelength 254 nm or 265 nm[1][4]
Sample Preparation
  • Dissolution: Accurately weigh the crude this compound and dissolve it in a minimal amount of a suitable solvent, such as methanol or a mixture of acetonitrile and water.[1] Aim for a concentration that allows for complete dissolution.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection. This prevents clogging of the HPLC system and column.[1]

Purification Protocol
  • System Equilibration: Equilibrate the HPLC system and column with the initial mobile phase conditions (30% Acetonitrile, 70% Water with 0.1% Formic Acid) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Chromatographic Run: Run the gradient program as specified in the chromatographic conditions table.

  • Fraction Collection: Monitor the chromatogram in real-time. Collect the eluent corresponding to the main peak of this compound into appropriate collection tubes.

  • Post-Purification Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

  • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer to obtain the purified solid compound.

Data Presentation

The following table summarizes hypothetical quantitative data from the purification of a crude sample of this compound.

ParameterValue
Crude Sample Purity 85%
Retention Time of Target 18.5 min
Purity of Collected Fraction >99%
Recovery Rate 92%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Visualizations

HPLC Purification Workflow

The following diagram illustrates the logical workflow of the HPLC purification process.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Dissolution Dissolve Crude Compound Filtration Filter Sample Solution Dissolution->Filtration Equilibration System Equilibration Filtration->Equilibration Injection Inject Sample Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Collection Fraction Collection Detection->Collection Analysis Purity Analysis of Fractions Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Purified Compound Evaporation->Final_Product

Caption: Workflow for the HPLC purification of this compound.

Signaling Pathway (Logical Relationship)

The following diagram illustrates the logical relationship between the key components and steps in developing the HPLC method.

HPLC_Method_Development cluster_analyte Analyte Properties cluster_method_params HPLC Method Parameters cluster_outcome Desired Outcome Analyte This compound Polarity Polarity Analyte->Polarity Solubility Solubility Analyte->Solubility UV_Absorbance UV Absorbance Analyte->UV_Absorbance Column Column Selection (C18/C8) Polarity->Column Mobile_Phase Mobile Phase Composition Solubility->Mobile_Phase Detection Detection Wavelength UV_Absorbance->Detection Gradient Gradient Program Column->Gradient Mobile_Phase->Gradient Outcome High Purity & Recovery Detection->Outcome Gradient->Outcome

Caption: Logical relationship for HPLC method development based on analyte properties.

References

Application Notes and Protocols for the Quantification of 4-Bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-bromo-N,3-dimethylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are based on established methods for structurally similar sulfonamide derivatives and are intended to serve as a comprehensive guide for analytical method development and validation.

Overview of Analytical Methods

The quantification of this compound can be effectively achieved using several analytical techniques. The choice of method depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is a versatile technique for non-volatile compounds, while Gas Chromatography (GC) is suitable for volatile or semi-volatile analytes. Mass Spectrometry (MS) coupling provides high selectivity and sensitivity.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the described analytical methods for the quantification of brominated sulfonamide derivatives, providing a basis for method selection for this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation based on polarity, UV absorbance for detection.Separation based on volatility and column interaction, mass-to-charge ratio for detection.Separation by liquid chromatography followed by mass analysis of precursor and product ions.
Precision (RSD) < 2%< 5%< 1%
Accuracy 98-102%95-105%99-101%
Limit of Detection (LOD) ~10⁻⁶ M~10⁻⁷ M~10⁻⁹ M
Limit of Quantification (LOQ) ~10⁻⁵ M~10⁻⁶ M~10⁻⁸ M
Specificity High (with proper column and mobile phase)Very High (based on retention time and mass spectrum)Extremely High (based on precursor/product ion transition)
Sample Throughput HighMediumHigh
Cost per Sample Low to MediumMedium to HighHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase method with UV detection is a suitable approach for its quantification.

Experimental Protocol

2.1. Instrumentation

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2.2. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (analytical grade)

  • Standard volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-15 min: 50-80% B15-17 min: 80% B17-18 min: 80-50% B18-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm

2.4. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

2.5. Analysis

  • Inject the calibration standards and the sample solution into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of this compound in the sample from its peak area using the calibration curve.

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Working Prepare Working Standards (1-100 µg/mL) Stock->Working Filter Filter all solutions (0.45 µm) Working->Filter Sample Prepare Sample Solution Sample->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (230 nm) Separate->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, this method offers high specificity and sensitivity.

Experimental Protocol

3.1. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

3.2. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Dichloromethane (GC grade)

  • Standard volumetric flasks and pipettes

3.3. Chromatographic and MS Conditions

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium, 1.0 mL/min
Injector Temperature 280 °C
Oven Temperature Program Initial 150 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

3.4. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with dichloromethane to obtain concentrations in the range of 0.1 - 10 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in dichloromethane to a known concentration within the calibration range.

3.5. Analysis

  • Inject the standards and the sample.

  • Identify the compound by its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration.

  • Quantify the analyte in the sample using the calibration curve.

GCMS_Workflow cluster_prep Solution Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Working Prepare Working Standards (0.1-10 µg/mL) Stock->Working Inject Inject into GC Working->Inject Sample Prepare Sample Solution Sample->Inject Separate GC Separation (DB-5ms Column) Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (m/z 50-500) Ionize->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Caption: GC-MS analysis workflow for this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity for the quantification of this compound, making it ideal for trace-level analysis in complex matrices.

Experimental Protocol

4.1. Instrumentation

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

4.2. Reagents and Materials

  • This compound reference standard (purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Standard volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

4.3. LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 30-90% B5-6 min: 90% B6-6.1 min: 90-30% B6.1-8 min: 30% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of a standard solution. A hypothetical transition could be based on the protonated molecule [M+H]⁺ and a characteristic fragment ion.

4.4. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition to obtain concentrations in the range of 0.1 - 100 ng/mL.

  • Sample Preparation: Prepare the sample in a similar manner to the working standards, ensuring the final concentration is within the calibration range. Filter through a 0.22 µm syringe filter.

4.5. Analysis

  • Optimize MS parameters by infusing a standard solution.

  • Inject the standards and samples.

  • Quantify the analyte using the peak area from the selected Multiple Reaction Monitoring (MRM) transition.

LCMSMS_Workflow cluster_prep Solution Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Weigh Reference Standard Stock Prepare Stock Solution (100 µg/mL) Standard->Stock Working Prepare Working Standards (0.1-100 ng/mL) Stock->Working Filter Filter all solutions (0.22 µm) Working->Filter Sample Prepare Sample Solution Sample->Filter Inject Inject into LC Filter->Inject Separate LC Separation Inject->Separate Ionize ESI+ Separate->Ionize Select Precursor Ion Selection (Q1) Ionize->Select Fragment Collision-Induced Dissociation (Q2) Select->Fragment Detect Product Ion Detection (Q3) Fragment->Detect CalCurve Construct Calibration Curve Detect->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of Bromo-benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of bromo-benzenesulfonamides. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate challenges in your experiments.

Troubleshooting Guide (Q&A)

This section addresses specific issues that may arise during the Suzuki coupling of bromo-benzenesulfonamides.

Question 1: My reaction is resulting in a low or no yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low to no yield in the Suzuki coupling of bromo-benzenesulfonamides is a common issue, often stemming from the electron-withdrawing nature of the sulfonamide group, which can affect the catalytic cycle.[1] Key factors to investigate include the catalyst system, base, and reaction conditions.

Potential Causes & Solutions:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for these substrates.

    • Solution: Employ more electron-rich and bulky phosphine ligands, which have been shown to accelerate oxidative addition and reductive elimination.[2] Consider using pre-catalysts or catalyst systems known to be effective for electron-deficient aryl bromides, such as those involving Buchwald ligands (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[3][4]

  • Suboptimal Base: The base plays a crucial role in the transmetalation step.[5][6] An inappropriate choice can lead to poor yields.

    • Solution: A screening of bases is recommended. Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[7][8] The solubility of the base in the chosen solvent is also a critical factor.

  • Reaction Temperature and Time: Insufficient thermal energy can lead to a sluggish reaction.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can lead to catalyst deactivation.

    • Solution: Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen). Degassing the solvent and reagents by sparging with an inert gas or using freeze-pump-thaw cycles is crucial.[4]

Question 2: I am observing significant side product formation, such as homocoupling of the boronic acid or dehalogenation of my bromo-benzenesulfonamide. How can I minimize these?

Answer: Side reactions like homocoupling and dehalogenation compete with the desired cross-coupling pathway, consuming starting materials and complicating purification.

Potential Causes & Solutions:

  • Homocoupling of Boronic Acid: This is often promoted by the presence of oxygen and can be a significant issue if the transmetalation step is slow.

    • Solution: Rigorous exclusion of oxygen is the first step. Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help, but a large excess should be avoided. In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

  • Dehalogenation (Protodehalogenation): The bromo-benzenesulfonamide is converted to the corresponding benzene-sulfonamide. This can occur if a hydride source is present.

    • Solution: Ensure high-purity, anhydrous solvents are used. Some bases or impurities can act as hydride sources. Switching to a different base may be beneficial.

  • Catalyst Decomposition: Formation of palladium black is an indicator of catalyst decomposition, which can lead to side reactions.

    • Solution: The choice of a more stable ligand can prevent catalyst decomposition. Ensure proper stirring to maintain a homogeneous reaction mixture.

Question 3: The purification of my final product is challenging due to persistent impurities. What are the best strategies for purification?

Answer: Purification of sulfonamides can be complicated by the presence of residual palladium catalyst, boronic acid derivatives, and other side products.

Potential Causes & Solutions:

  • Residual Palladium: The final product can be contaminated with palladium, which is often highly colored.

    • Solution: After the initial workup, the crude product can be passed through a plug of silica gel, celite, or a specialized palladium scavenger. Washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can also help remove residual palladium.

  • Boronic Acid Impurities: Excess boronic acid and its byproducts can be difficult to remove.

    • Solution: An acid-base workup can be effective. Washing the organic layer with a dilute base (e.g., 1M NaOH) will extract the acidic boronic acid.[8]

  • Close Polarity of Product and Impurities: If side products have similar polarity to the desired product, chromatographic separation can be difficult.

    • Solution: Recrystallization is a powerful purification technique if a suitable solvent system can be found.[9] Alternatively, optimizing the reaction conditions to minimize side product formation is the best approach.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for the Suzuki coupling of bromo-benzenesulfonamides?

While there is no single "best" combination for all substrates, catalyst systems using bulky, electron-rich phosphine ligands with a palladium(II) precatalyst like Pd(OAc)₂ are often highly effective for electron-deficient aryl bromides.[2][10] A good starting point is Pd(OAc)₂ with a ligand such as SPhos or XPhos. Preformed catalysts like Pd(dppf)Cl₂ can also be a reliable choice.[11]

Q2: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is often interdependent. For many Suzuki couplings of bromo-benzenesulfonamides, a combination of a moderately strong base like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent such as 1,4-dioxane, DMF, or toluene, often with a small amount of water, works well.[7][12][13] Anhydrous conditions with a strong base may also be effective in certain cases.[14] A small-scale screen of different base/solvent combinations is often the most efficient way to identify the optimal conditions for a specific substrate.

Q3: Is it necessary to use anhydrous solvents and an inert atmosphere?

Yes, for achieving high yields and reproducibility, it is highly recommended. Palladium(0) catalysts, the active species in the catalytic cycle, are sensitive to oxidation by atmospheric oxygen.[15] While some Suzuki reactions can tolerate small amounts of water (and in some cases, a co-solvent of water is beneficial), using anhydrous organic solvents and thoroughly degassing the reaction mixture will minimize catalyst deactivation and side reactions.[4]

Quantitative Data Summary

The following tables summarize the effect of different reaction parameters on the yield of Suzuki coupling reactions involving substrates similar to bromo-benzenesulfonamides.

Table 1: Effect of Catalyst and Ligand on Yield

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane10012~85
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10012>95
PdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8016~90
Pd₂(dba)₃ (2)IMes (in situ)Cs₂CO₃Dioxane10015~96

Data compiled from reactions on structurally related aryl bromides.[10][16]

Table 2: Effect of Base and Solvent on Yield

Catalyst SystemBaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O100Moderate
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100High
Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane80Very High
Pd(dppf)Cl₂Na₂CO₃Toluene/EtOH/H₂O85Moderate

Yields are qualitative and based on general trends reported in the literature.

Experimental Protocols

General Protocol for Suzuki Coupling of a Bromo-benzenesulfonamide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Bromo-benzenesulfonamide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane or toluene)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and condenser, add the bromo-benzenesulfonamide, arylboronic acid, and base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.

  • Degassing: Sparge the reaction mixture with the inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers.

  • Extraction: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure coupled product.[11][13][16]

Visualizations

Troubleshooting Workflow

G Troubleshooting Workflow for Suzuki Coupling A Low or No Yield B Suboptimal Catalyst/Ligand A->B C Incorrect Base or Solvent A->C D Reaction Conditions A->D E Use Bulky, Electron-Rich Ligands (e.g., SPhos) B->E F Screen Bases (K3PO4, Cs2CO3) C->F G Increase Temperature & Ensure Degassing D->G

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Simplified Suzuki Catalytic Cycle

G Simplified Suzuki Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-Br C Ar-Pd(II)L2-Br B->C D Transmetalation C->D Ar'-B(OH)2, Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A I Ar-Ar' (Product) F->I G Ar-SO2NHR G->B H Ar'-B(OH)2 H->D

Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura coupling cycle.

References

Technical Support Center: Optimizing Crystallization of Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the crystallization of sulfonamide compounds.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the crystallization of sulfonamides in a clear question-and-answer format.

Q1: My sulfonamide compound is "oiling out" instead of forming crystals. What is happening and what should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This typically happens when the solution's temperature is above the melting point of the solute at the point of supersaturation.

Immediate Corrective Actions:

  • Add more solvent: Introduce a small amount of additional hot solvent to redissolve the oil.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.[1]

  • Seeding: If available, add a small seed crystal of the desired sulfonamide polymorph.

Long-Term Strategies:

  • Lower the crystallization temperature: Choose a solvent with a lower boiling point to ensure crystallization occurs at a temperature below the sulfonamide's melting point.

  • Adjust the solvent system: Employ a co-solvent system to modify the solubility of the compound.

Q2: I am observing the formation of an amorphous powder instead of distinct crystals. How can I resolve this?

A: Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered crystal lattice. This is often a result of "crashing out" from a highly supersaturated solution.[1]

Solutions:

  • Reduce the cooling rate: This is the most critical factor. Allow the solution to cool slowly to room temperature on a benchtop, potentially insulated with a cloth, before any further cooling in an ice bath.[1]

  • Decrease supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperatures.

  • Utilize an anti-solvent method: Dissolve the sulfonamide in a "good" solvent and slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) to induce gradual precipitation.

Q3: I am struggling with polymorphism, obtaining different crystal forms in different batches. How can I control which polymorph is formed?

A: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon with sulfonamides. These different forms can have distinct physicochemical properties, making control essential.

Control Strategies:

  • Standardize crystallization conditions: Strictly control parameters such as solvent choice, cooling rate, temperature, and agitation.[1]

  • Seeding: Introduce a seed crystal of the desired polymorph to direct the crystallization of that specific form.[1]

  • Solvent selection: The choice of solvent can significantly influence which polymorph is favored. Experiment with solvents of varying polarities and hydrogen-bonding capabilities.

  • Co-crystallization: Consider forming co-crystals with a suitable co-former to create a new crystalline solid with a defined and stable structure.

Q4: My crystal yield is consistently low. How can I improve it?

A: Low crystal yield is a common issue that can often be addressed by optimizing the crystallization protocol.

Troubleshooting Steps:

  • Minimize solvent volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Excess solvent will retain more of the compound in the solution upon cooling.[1]

  • Ensure complete cooling: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the crystals.[1]

  • Prevent premature crystallization: If crystals form during hot filtration, it indicates the solution has cooled too quickly. Reheat the solution and use a pre-warmed funnel for filtration.[1]

  • Consider a second crop: After filtering the initial crystals, the remaining solution (mother liquor) can be concentrated by evaporation and cooled again to obtain a second batch of crystals.

Q5: How does pH affect the crystallization of sulfonamides?

A: The solubility of sulfonamides is significantly influenced by pH. Many sulfonamides are weakly acidic and their solubility increases in alkaline conditions. Conversely, in acidic urine, some sulfonamides can precipitate, leading to crystalluria.[2] Therefore, controlling the pH of the crystallization medium can be a crucial parameter for optimizing crystal formation and yield.

Data Presentation

Table 1: Solubility of Common Sulfonamides in Various Solvents
SulfonamideSolventSolubility ( g/100 mL)Temperature (°C)
SulfanilamideWater0.7525
Water47.7100
Ethanol2.7Room Temp
Acetone20Room Temp
SulfadiazineEthanol~0.03Room Temp
DMSO~5Room Temp
DMF~5Room Temp
SulfamethazineEthanol~0.03Room Temp
DMSO~5Room Temp
DMF~5Room Temp

Note: Solubility data can vary based on the specific experimental conditions. The data presented here is compiled from various sources for comparative purposes.[3][4][5][6]

Table 2: Properties of Common Crystallization Solvents
SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CPolarity
Water10080.1High
Methanol6532.7High
Ethanol7824.6High
Acetone5620.7Medium
Ethyl Acetate776.02Medium
Dichloromethane408.93Medium
Toluene1112.38Low
Hexane691.88Low

This table provides a reference for selecting appropriate solvents based on their physical properties.[7][8]

Experimental Protocols

Protocol 1: Single-Solvent Cooling Crystallization

This method is suitable when a single solvent is identified that dissolves the sulfonamide at a high temperature and has low solubility at a low temperature.

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a boiling chip) while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and filter paper into a clean flask.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. A slow cooling rate (e.g., 1-2 °C/min) is often beneficial. Avoid disturbing the flask during this period.

  • Complete Crystallization: Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the sulfonamide is highly soluble in one solvent and poorly soluble in another, and the two solvents are miscible.

  • Dissolution: Dissolve the crude sulfonamide in a minimal amount of a "good" solvent (e.g., acetone, ethanol) at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" (e.g., water, hexane) dropwise to the stirred solution. A slow addition rate (e.g., 0.5-2 mL/min) is recommended to control supersaturation.[9]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. If crystals do not form, scratching the flask or adding a seed crystal may be necessary.

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent and allow the solution to stand undisturbed for crystals to grow.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Single-Solvent Cooling Crystallization protocol.

Mandatory Visualization

Troubleshooting_Workflow start Start Crystallization Experiment outcome Observe Outcome start->outcome crystals Good Crystals Formed outcome->crystals Success no_crystals No Crystals / Low Yield outcome->no_crystals Problem oiling_out Oiling Out outcome->oiling_out Problem amorphous Amorphous Solid outcome->amorphous Problem polymorphism Polymorphism Observed outcome->polymorphism Problem end Successful Crystallization crystals->end solution_no_crystals Increase Concentration or Add Seed Crystal no_crystals->solution_no_crystals solution_oiling_out Add More Solvent or Lower Temperature oiling_out->solution_oiling_out solution_amorphous Slow Down Cooling Rate amorphous->solution_amorphous solution_polymorphism Standardize Conditions or Use Seeding polymorphism->solution_polymorphism solution_no_crystals->start Retry solution_oiling_out->start Retry solution_amorphous->start Retry solution_polymorphism->start Retry

Caption: A logical workflow for troubleshooting common issues in sulfonamide crystallization.

Experimental_Workflow cluster_cooling Cooling Crystallization cluster_antisolvent Anti-Solvent Crystallization dissolve_cool Dissolve in Hot Solvent cool Slow Cooling dissolve_cool->cool isolate_cool Isolate Crystals cool->isolate_cool dissolve_anti Dissolve in 'Good' Solvent add_anti Add 'Anti-Solvent' dissolve_anti->add_anti isolate_anti Isolate Crystals add_anti->isolate_anti

Caption: A comparison of cooling and anti-solvent crystallization experimental workflows.

References

Technical Support Center: Purification of Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of sulfonamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying sulfonamide derivatives?

A1: The primary methods for purifying sulfonamide derivatives are crystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC).[1] Crystallization is often the preferred method for obtaining highly pure compounds.[1] Silica gel column chromatography is also widely used, typically with a gradient elution of a non-polar and a polar solvent.[1] For separations that are particularly difficult, preparative HPLC can be employed to achieve very high purity.[1]

Q2: What are the critical factors to consider when developing a purification strategy for a novel sulfonamide derivative?

A2: When developing a purification strategy, it is crucial to consider the physicochemical properties of your compound, such as its polarity, solubility, and melting point. The nature and quantity of impurities present in the crude product will also heavily influence the choice of purification method. A preliminary purity assessment using analytical techniques like Thin-Layer Chromatography (TLC) or HPLC is recommended to guide your strategy.

Q3: How can I assess the purity of my sulfonamide derivative after purification?

A3: Several analytical techniques can be used to determine the purity of your synthesized sulfonamides.[2] High-Performance Liquid Chromatography (HPLC) is considered the gold standard for its robustness and quantitative accuracy.[2] Other methods include Thin-Layer Chromatography (TLC) for rapid, qualitative screening, and Liquid Chromatography-Mass Spectrometry (LC-MS) for enhanced sensitivity and structural confirmation.[2][3]

Troubleshooting Guides

Crystallization Issues

Q1: My sulfonamide compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" can occur if the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent.[4]

  • Immediate Steps:

    • Try adding a small amount of additional hot solvent to redissolve the oil.[4]

    • Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface.[4]

    • Introduce a seed crystal from a previous successful crystallization.[4]

  • Long-Term Strategy:

    • Lower the crystallization temperature by selecting a solvent with a boiling point lower than the melting point of your sulfonamide.[4]

    • Change the solvent system entirely or use a co-solvent system.[4]

Q2: I'm getting a very low yield of crystals after recrystallization. How can I improve it?

A2: Low crystal yield is a common issue that can often be addressed by optimizing your procedure.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Excess solvent will keep more of your product dissolved when cooled.[4]

    • Ensure Complete Cooling: After the solution has cooled to room temperature, placing it in an ice bath can maximize precipitation.[4]

    • Prevent Premature Crystallization: If you observe crystals forming in the funnel during hot filtration, it means the solution has cooled too quickly. Reheat the solution and use a pre-warmed funnel for filtration.[4]

Q3: I am observing different crystal forms (polymorphs) in different batches. How can I control this?

A3: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a known phenomenon in sulfonamides and can affect the compound's properties.[4][5]

  • Control Strategies:

    • Standardize Conditions: Maintain strict control over solvent choice, cooling rate, temperature, and agitation.[4]

    • Seeding: Introduce a seed crystal of the desired polymorph to guide the crystallization process.[4]

    • Solvent Selection: The choice of solvent can influence which polymorph is formed. Experiment with solvents of varying polarities and hydrogen-bonding capabilities.[4]

Column Chromatography Issues

Q1: My sulfonamide derivative is not separating from impurities on the silica gel column.

A1: Poor separation can result from an inappropriate solvent system or issues with the stationary phase.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: Use TLC to screen different solvent systems to find one that provides good separation between your product and the impurities. A gradient elution, gradually increasing the polarity of the mobile phase, is often effective.[1]

    • Check for Co-elution: If impurities have similar polarity to your product, they may co-elute. Consider alternative chromatography techniques like reversed-phase HPLC.[2]

    • Sample Loading: Ensure you are not overloading the column, as this can lead to broad peaks and poor resolution.

Data Presentation

Table 1: Comparison of Analytical Techniques for Sulfonamide Purity Assessment

TechniquePrincipleInformation ObtainedSensitivityQuantitation CapabilityKey AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a stationary and a liquid mobile phase.[2]Retention time, peak area/height, % purity.[2]High (ng to µg/mL).[2]Excellent, high precision and accuracy.[2]Robust, reproducible, widely available.[2]Requires reference standards, potential for co-elution.[2]
Thin-Layer Chromatography (TLC) Differential adsorption on a thin adsorbent layer.[2]Retention factor (Rf).[2]ModerateSemi-quantitative at bestFast, low cost, good for reaction monitoring.Lower resolution and sensitivity than HPLC.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[3]Retention time, mass-to-charge ratio (m/z).Very HighExcellentProvides structural information, definitive identification.[3]More complex and expensive instrumentation.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general procedure for determining the purity of a synthesized sulfonamide derivative.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized sulfonamide and a reference standard into separate 10 mL volumetric flasks.[2]

    • Dissolve and dilute to the mark with a suitable diluent (e.g., methanol or a mixture of the mobile phase) to achieve a concentration of approximately 1 mg/mL.[2]

  • Chromatographic Conditions:

    • A common setup involves a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic or acetic acid.[1]

    • The specific gradient and flow rate will need to be optimized for your particular analyte.

  • Data Analysis:

    • Integrate the peak areas of the main sulfonamide peak and all impurity peaks in the chromatogram.[2]

    • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Protocol 2: Solvent/Anti-Solvent Crystallization

This technique is useful when a single solvent crystallization is challenging.[4]

  • Dissolution: Dissolve the crude sulfonamide in a minimal amount of a "good" solvent in which it is highly soluble at room temperature.[4]

  • Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (in which the compound is poorly soluble) dropwise while constantly swirling the solution.[4]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[4] If crystals do not form, you may need to scratch the inside of the flask or add a seed crystal.[4]

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow for the formation and growth of crystals.[4]

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Workup cluster_purification Purification Strategy cluster_analysis Final Analysis Crude_Product Crude Sulfonamide Product Initial_Assessment Initial Purity Assessment (TLC/HPLC) Crude_Product->Initial_Assessment Decision Purity Acceptable? Initial_Assessment->Decision Crystallization Crystallization Decision->Crystallization No Chromatography Column Chromatography Decision->Chromatography No, Complex Mixture Pure_Compound Pure Sulfonamide Derivative Decision->Pure_Compound Yes (>95%) Crystallization->Initial_Assessment Re-assess Chromatography->Initial_Assessment Re-assess Final_Purity Final Purity Analysis (HPLC/LC-MS) Pure_Compound->Final_Purity

Caption: A general workflow for the purification and analysis of sulfonamide derivatives.

Crystallization_Troubleshooting cluster_oiling Oiling Out Solutions cluster_yield Low Yield Solutions Start Crystallization Attempt Outcome Result? Start->Outcome Oiling_Out Compound 'Oiled Out' Outcome->Oiling_Out Oiling Low_Yield Low Crystal Yield Outcome->Low_Yield Low Yield Good_Crystals Good Crystals Formed Outcome->Good_Crystals Success Add_Solvent Add more hot solvent Oiling_Out->Add_Solvent Change_Solvent Change solvent or use co-solvent system Oiling_Out->Change_Solvent Induce Scratch flask or add seed crystal Oiling_Out->Induce Min_Solvent Use minimum hot solvent Low_Yield->Min_Solvent Cool_Thoroughly Cool thoroughly (ice bath) Low_Yield->Cool_Thoroughly Preheat_Funnel Pre-warm filtration funnel Low_Yield->Preheat_Funnel Add_Solvent->Outcome Change_Solvent->Start Retry Induce->Outcome Min_Solvent->Start Retry Cool_Thoroughly->Start Retry Preheat_Funnel->Start Retry

Caption: A troubleshooting guide for common crystallization problems.

References

Technical Support Center: Synthesis of 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-N,3-dimethylbenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine. This is a nucleophilic substitution reaction where the methylamine displaces the chloride on the sulfonyl chloride group.

Q2: What are the key starting materials and where can I source them?

A2: The primary starting materials are 4-bromo-3-methylbenzenesulfonyl chloride and methylamine. 4-bromo-3-methylbenzenesulfonyl chloride is a commercially available reagent.[1][2][3] Methylamine is typically available as a solution in a solvent like ethanol or THF, or as a gas.

Q3: What are the main safety concerns associated with this synthesis?

A3: 4-bromo-3-methylbenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage.[1] It is also moisture-sensitive. Methylamine is a flammable and toxic gas or solution. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: I am observing a low yield of my final product. What are the potential causes?

A4: Low yields in sulfonamide synthesis can stem from several factors:

  • Purity of starting materials: Impurities in the 4-bromo-3-methylbenzenesulfonyl chloride or methylamine can lead to side reactions. The sulfonyl chloride is particularly sensitive to moisture.[4]

  • Reaction temperature: Inadequate temperature control can lead to the decomposition of reactants or the formation of side products.[4]

  • Choice of base and solvent: An inappropriate base or solvent can hinder the reaction or promote side reactions.[4]

  • Stoichiometry: Incorrect molar ratios of reactants can result in incomplete conversion.

Q5: My purified product is an oil and will not crystallize. What can I do?

A5: "Oiling out" during recrystallization is a common issue in the purification of sulfonamide derivatives.[5] This can be caused by:

  • High impurity levels: The presence of impurities can lower the melting point and inhibit crystallization.

  • Inappropriate solvent choice: The solvent may be too good at dissolving your compound.[5]

  • Rapid cooling: Cooling the solution too quickly can prevent the formation of a crystal lattice.[5]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting & Optimization
Degraded Starting Material Verify the purity of 4-bromo-3-methylbenzenesulfonyl chloride, as it is moisture-sensitive. Use a freshly opened bottle or consider purification of the starting material if degradation is suspected.[4]
Incorrect Reaction Conditions Ensure the reaction is performed at an appropriate temperature. The reaction of sulfonyl chlorides with amines is often exothermic; initial cooling (e.g., to 0 °C) may be necessary, followed by warming to room temperature or gentle heating to drive the reaction to completion.[4]
Inefficient Amine Reagent If using a solution of methylamine, ensure its concentration is accurate. If using methylamine gas, ensure efficient bubbling through the reaction mixture.
Inappropriate Base An excess of methylamine can often act as the base to neutralize the HCl byproduct. If a separate base is used (e.g., triethylamine or pyridine), ensure it is not sterically hindered and is added in the correct stoichiometric amount.[4]
Problem 2: Presence of Significant Impurities
Possible Cause Troubleshooting & Optimization
Hydrolysis of Sulfonyl Chloride The presence of water will lead to the formation of 4-bromo-3-methylbenzenesulfonic acid. Ensure all glassware is dry and use anhydrous solvents.
Formation of Di-sulfonated Amine While less common with primary amines, it is a potential side product. Using a slight excess of methylamine can help to minimize this.
Colored Impurities Some sulfonamides can discolor upon heating.[5] Minimize exposure to high temperatures during workup and purification. If colored impurities are present, consider treating the crude product with activated charcoal before recrystallization.
Unreacted Starting Material Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more methylamine or extending the reaction time.
Problem 3: Difficulty with Product Purification
Possible Cause Troubleshooting & Optimization
"Oiling Out" During Recrystallization If the product oils out, try re-heating the solution to dissolve the oil, then add a small amount of a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly. Scratching the inside of the flask with a glass rod can also induce crystallization.[5]
Poor Separation by Column Chromatography If recrystallization is ineffective, silica gel column chromatography may be necessary. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane in hexanes) to achieve good separation.
Low Recovery from Recrystallization To improve yield, use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled to maximize precipitation. The mother liquor can be concentrated to obtain a second crop of crystals, which may be less pure.[5]

Experimental Protocols

Synthesis of this compound

This is a representative protocol based on general procedures for sulfonamide synthesis. Optimization may be required.

Materials:

  • 4-bromo-3-methylbenzenesulfonyl chloride

  • Methylamine (e.g., 2 M solution in THF)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine solution (2.0-2.2 eq) to the stirred solution of the sulfonyl chloride. A slight excess of the amine is used to drive the reaction to completion and to act as a base to neutralize the HCl formed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting sulfonyl chloride.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

Data Presentation

Table 1: Representative Reaction Parameters for Sulfonamide Synthesis

ParameterTypical Range/ValueNotes
Reactant Ratio (Amine:Sulfonyl Chloride) 2.0 - 2.2 : 1.0A slight excess of the amine is generally used.
Reaction Temperature 0 °C to room temperatureThe initial addition is often performed at a lower temperature to control the exotherm.
Reaction Time 1 - 12 hoursMonitor by TLC to determine completion.
Solvent Dichloromethane, THF, Diethyl EtherAnhydrous aprotic solvents are preferred.
Typical Yield 70 - 95%Yields are highly dependent on the specific substrates and reaction conditions.

Note: The data in this table are representative of general sulfonamide syntheses and may need to be optimized for the specific synthesis of this compound.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 4-bromo-3-methylbenzenesulfonyl chloride C Dissolve Sulfonyl Chloride in Anhydrous Solvent A->C B Methylamine E Slowly Add Methylamine B->E D Cool to 0 °C C->D D->E F Stir at Room Temperature E->F G Quench with Water F->G H Extract with Organic Solvent G->H I Wash with NaHCO₃ and Brine H->I J Dry and Concentrate I->J K Crude Product J->K L Recrystallization or Chromatography K->L M Pure this compound L->M

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckConditions Verify Reaction Conditions (Temp, Time) Start->CheckConditions CheckWorkup Review Workup Procedure Start->CheckWorkup CheckPurification Optimize Purification Method Start->CheckPurification ImpureStart Impure Starting Materials CheckPurity->ImpureStart WrongConditions Incorrect Reaction Conditions CheckConditions->WrongConditions LossInWorkup Product Loss During Workup CheckWorkup->LossInWorkup InefficientPurification Inefficient Purification CheckPurification->InefficientPurification ImpureStart->CheckConditions No Solution1 Purify Starting Materials ImpureStart->Solution1 Yes WrongConditions->CheckWorkup No Solution2 Optimize Temperature and Reaction Time WrongConditions->Solution2 Yes LossInWorkup->CheckPurification No Solution3 Modify Extraction and Washing Steps LossInWorkup->Solution3 Yes Solution4 Change Recrystallization Solvent or Use Chromatography InefficientPurification->Solution4 Yes

Caption: A logical troubleshooting workflow for challenges in the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of 4-bromo-N,3-dimethylbenzenesulfonamide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine in the presence of a base. The base is crucial for neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion.

  • Side reactions: Formation of undesired byproducts can consume starting materials.

  • Suboptimal reaction conditions: The choice of base, solvent, temperature, and stoichiometry of reactants can significantly impact the yield.

  • Product loss during workup and purification: The product may be lost during extraction or recrystallization steps.[1]

Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A3: Common side products in sulfonamide synthesis include:

  • N,N-dimethylated sulfonamide: If an excess of methylamine or harsh reaction conditions are used, a second methylation of the nitrogen can occur.

  • Hydrolysis of the sulfonyl chloride: The starting material, 4-bromo-3-methylbenzenesulfonyl chloride, can react with any moisture present to form the corresponding sulfonic acid.

  • Unreacted starting materials: Residual 4-bromo-3-methylbenzenesulfonyl chloride or methylamine may be present.

Q4: How can I best monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction.[2] Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting material, product, and any potential side products. The spots can be visualized under a UV lamp.[2]

Q5: What is the recommended method for purifying the final product?

A5: The most common purification techniques for sulfonamides are recrystallization and flash column chromatography.[2][3] The choice of method depends on the scale of the reaction and the nature of the impurities. For recrystallization, common solvent systems include ethanol/water or ethyl acetate/hexanes.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield Incomplete reaction.- Increase reaction time. - Gently heat the reaction mixture (e.g., to 40-50 °C), but monitor for side product formation.
Suboptimal base.- Use a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA). - Ensure at least one equivalent of base is used to neutralize the HCl byproduct. An excess (e.g., 1.5-2.0 equivalents) can be beneficial.
Incorrect stoichiometry.- Use a slight excess of methylamine (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the sulfonyl chloride.
Product loss during workup.- Ensure proper phase separation during extraction. - Minimize the amount of solvent used for washing crystals during filtration.[1]
Impure Product (Multiple Spots on TLC) Formation of N,N-dimethylated byproduct.- Use a controlled amount of methylamine (close to 1 equivalent). - Add the sulfonyl chloride solution slowly to the methylamine solution to avoid localized high concentrations of the amine.
Presence of unreacted 4-bromo-3-methylbenzenesulfonyl chloride.- Increase reaction time or gently warm the reaction. - Ensure sufficient methylamine is present.
Hydrolysis of sulfonyl chloride.- Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product is an Oil and Fails to Crystallize High level of impurities.- First, attempt purification by flash column chromatography to remove the bulk of impurities.[3]
Inappropriate recrystallization solvent.- Experiment with different solvent systems. A good starting point is a solvent in which the compound is soluble when hot and insoluble when cold (e.g., ethanol/water, ethyl acetate/hexanes).[1]
Solution is supersaturated or cooled too quickly.- Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool slowly to room temperature before placing it in an ice bath.[3]

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a generalized protocol and may require optimization for your specific laboratory conditions and scale.

Materials:

  • 4-bromo-3-methylbenzenesulfonyl chloride

  • Methylamine (e.g., as a solution in THF or ethanol, or as a gas)

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve methylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Addition of Sulfonyl Chloride: In a separate flask, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM. Slowly add this solution dropwise to the stirred methylamine solution at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation

The following tables summarize the expected qualitative effects of various reaction parameters on the yield and purity of this compound.

Table 1: Effect of Base on Reaction Outcome

Base Expected Yield Potential Issues
Triethylamine (Et3N) Good to ExcellentGenerally a good choice.
Pyridine Moderate to GoodCan sometimes act as a nucleophile itself, leading to side products.
Sodium Hydroxide (NaOH) ModerateCan promote hydrolysis of the sulfonyl chloride.
No Base Very LowThe reaction will be very slow and incomplete as HCl byproduct is not neutralized.

Table 2: Effect of Temperature on Reaction Outcome

Temperature Reaction Rate Expected Yield Potential for Side Products
0 °C to Room Temperature ModerateGoodLow
40-50 °C FastPotentially HigherIncreased risk of N,N-dimethylation and other side reactions.
> 60 °C Very FastMay DecreaseSignificant increase in side product formation.

Visualizations

Synthesis_Pathway 4-bromo-3-methylbenzenesulfonyl chloride 4-bromo-3-methylbenzenesulfonyl chloride Reaction Reaction 4-bromo-3-methylbenzenesulfonyl chloride->Reaction Methylamine Methylamine Methylamine->Reaction Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->Reaction This compound This compound Reaction->this compound Byproduct (Base-HCl salt) Byproduct (Base-HCl salt) Reaction->Byproduct (Base-HCl salt)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_tlc Analyze reaction by TLC start->check_tlc incomplete_reaction Incomplete Reaction? check_tlc->incomplete_reaction multiple_spots Multiple Spots? incomplete_reaction->multiple_spots No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature moderately - Check stoichiometry incomplete_reaction->optimize_conditions Yes identify_impurities Identify Impurities: - Unreacted starting material? - N,N-dimethylated product? - Hydrolysis product? multiple_spots->identify_impurities Yes success Improved Yield and Purity multiple_spots->success No optimize_conditions->success adjust_purification Adjust Purification Strategy: - Column chromatography - Recrystallization with different solvent identify_impurities->adjust_purification adjust_purification->success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-bromo-N,3-dimethylbenzenesulfonamide.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: My reaction to form N,3-dimethylbenzenesulfonamide from 3-methylbenzenesulfonyl chloride and dimethylamine is incomplete. What are the possible causes?

A1: Incomplete sulfonamide formation can be due to several factors:

  • Insufficient Amine: Ensure at least two equivalents of dimethylamine are used. One equivalent reacts to form the sulfonamide, and the second neutralizes the HCl byproduct.

  • Moisture: 3-Methylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react with dimethylamine. Ensure all glassware is dry and use anhydrous solvents.

  • Low Temperature: The reaction may be too slow at low temperatures. While the initial addition of the sulfonyl chloride to the amine is often done at 0°C to control the exotherm, allowing the reaction to warm to room temperature and stirring for a sufficient period is necessary for completion.

  • Poor Quality Reagents: The 3-methylbenzenesulfonyl chloride may have degraded. It is advisable to use freshly opened or purified reagent.

Q2: During the bromination of N,3-dimethylbenzenesulfonamide, I observe multiple products on my TLC plate. What are these side products?

A2: The formation of multiple products is common in electrophilic aromatic substitution on a di-substituted benzene ring. The primary side products are likely isomers of the desired this compound.

  • Isomer Formation: The methyl group is an ortho-, para-director, while the sulfonamide group is a meta-director. This leads to the desired 4-bromo product (ortho to methyl, meta to sulfonamide). However, other isomers can form:

    • 2-bromo-N,5-dimethylbenzenesulfonamide: Bromination ortho to the methyl group and ortho to the sulfonamide group.

    • 6-bromo-N,3-dimethylbenzenesulfonamide: Bromination ortho to the methyl group and ortho to the sulfonamide group.

  • Over-bromination: If an excess of the brominating agent is used or the reaction is left for too long, dibrominated products can form.

Q3: How can I minimize the formation of isomeric byproducts during the bromination step?

A3: Optimizing reaction conditions can improve the regioselectivity of the bromination:

  • Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) can sometimes offer better selectivity compared to Br₂ with a strong Lewis acid.

  • Reaction Temperature: Lowering the reaction temperature can increase selectivity by favoring the product formed via the lowest activation energy pathway, which is typically the sterically less hindered and electronically favored product.

  • Solvent: The polarity of the solvent can influence the selectivity of electrophilic aromatic substitution. Experimenting with different solvents may be beneficial.

  • Controlled Addition: Add the brominating agent slowly and portion-wise to the reaction mixture to maintain a low concentration of the electrophile, which can help to prevent over-bromination and potentially improve selectivity.

Q4: I am having difficulty purifying the final product from its isomers. What purification strategies are recommended?

A4: The separation of constitutional isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is often the most effective method. A careful selection of the eluent system is crucial. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) with a shallow gradient is recommended.

  • Recrystallization: If a suitable solvent can be found where the solubility of the isomers differs significantly, fractional recrystallization can be attempted. This may require some experimentation with various solvents and solvent mixtures.

  • Preparative HPLC: For very difficult separations or to obtain highly pure material, preparative high-performance liquid chromatography (HPLC) may be necessary.

Q5: My final product has a low yield. What are the common reasons for this?

A5: Low yield can result from issues in either the sulfonamide formation or the bromination step.

  • Incomplete Reactions: As addressed in Q1, ensure both steps go to completion by monitoring with TLC.

  • Side Product Formation: The formation of significant amounts of isomers or over-brominated products will reduce the yield of the desired product.

  • Loss During Work-up and Purification: Material can be lost during extractions, transfers, and purification steps. Ensure efficient extraction and careful handling during purification. For recrystallization, using the minimum amount of hot solvent is key to maximizing recovery.

Quantitative Data Summary

The following table summarizes the expected products in the bromination of N,3-dimethylbenzenesulfonamide. The exact ratios will depend on the specific reaction conditions.

CompoundExpected StatusRationale
This compoundMajor ProductBromination is directed ortho to the activating methyl group and meta to the deactivating sulfonamide group.
2-bromo-N,5-dimethylbenzenesulfonamideMinor ProductFormation is possible due to ortho-direction from the methyl group, but may be sterically hindered and electronically less favored than the 4-position.
6-bromo-N,3-dimethylbenzenesulfonamideMinor ProductFormation is possible due to ortho-direction from the methyl group, but may be sterically hindered.
Di-bromo-N,3-dimethylbenzenesulfonamide derivativesSide ProductCan form if excess brominating agent is used or if the reaction proceeds for an extended period.
N,3-dimethylbenzenesulfonamideUnreactedMay be present if the bromination reaction is incomplete.

Experimental Protocols

Protocol 1: Synthesis of N,3-dimethylbenzenesulfonamide

This protocol is a general procedure and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethylamine (2.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or THF) and cool the solution to 0°C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve 3-methylbenzenesulfonyl chloride (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred dimethylamine solution at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N,3-dimethylbenzenesulfonamide, which can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Bromination of N,3-dimethylbenzenesulfonamide

This protocol is a general procedure for aromatic bromination and should be optimized for this specific substrate.

  • Reaction Setup: Dissolve N,3-dimethylbenzenesulfonamide (1.0 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent) in a round-bottom flask protected from light.

  • Addition of Brominating Agent: Add a solution of bromine (1.0-1.1 equivalents) in the same solvent dropwise to the reaction mixture at a controlled temperature (e.g., 0-10°C). A Lewis acid catalyst (e.g., FeCl₃ or FeBr₃, catalytic amount) can be added if required.

  • Reaction: Stir the reaction mixture at the chosen temperature until TLC analysis indicates the consumption of the starting material.

  • Work-up: Quench the reaction by pouring it into an aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium thiosulfate) to destroy any excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: Bromination 3-methylbenzenesulfonyl_chloride 3-Methylbenzenesulfonyl Chloride N_3_dimethylbenzenesulfonamide N,3-dimethylbenzenesulfonamide 3-methylbenzenesulfonyl_chloride->N_3_dimethylbenzenesulfonamide + (CH3)2NH dimethylamine Dimethylamine dimethylamine->N_3_dimethylbenzenesulfonamide 4_bromo_product 4-bromo-N,3-dimethyl- benzenesulfonamide (Major Product) N_3_dimethylbenzenesulfonamide->4_bromo_product + Brominating Agent isomeric_byproducts Isomeric Byproducts (2-bromo-, 6-bromo-) N_3_dimethylbenzenesulfonamide->isomeric_byproducts Side Reaction over_bromination Over-bromination Products N_3_dimethylbenzenesulfonamide->over_bromination Side Reaction brominating_agent Br2 / Lewis Acid or NBS brominating_agent->4_bromo_product

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow start Experiment Performed check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No incomplete_reaction Check for incomplete reaction (TLC/NMR). Increase reaction time/temperature. check_yield->incomplete_reaction Yes workup_loss Review work-up procedure for material loss. check_yield->workup_loss Yes side_reactions Analyze for side products (isomers, over-bromination). Optimize bromination conditions. check_purity->side_reactions Yes end Successful Synthesis check_purity->end No incomplete_reaction->start purification_issue Optimize purification method (column chromatography, recrystallization). side_reactions->purification_issue purification_issue->start workup_loss->start

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Resolving Impurities in 4-bromo-N,3-dimethylbenzenesulfonamide Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-bromo-N,3-dimethylbenzenesulfonamide. Our aim is to help you identify, resolve, and prevent common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of this compound?

A1: Based on the typical synthesis route, which involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine, the most probable impurities include:

  • Unreacted Starting Materials: 4-bromo-3-methylbenzenesulfonyl chloride and residual methylamine.

  • Hydrolysis Product: 4-bromo-3-methylbenzenesulfonic acid, formed if the sulfonyl chloride reacts with moisture.

  • Di-substituted Byproduct: (4-bromo-3-methylphenyl)sulfonyl)dimethylamine, which can form if the stoichiometry of methylamine is not carefully controlled.

  • Isomeric Impurities: Positional isomers of the starting material that may have been carried through the synthesis.

Q2: My reaction seems to have worked, but I'm struggling to crystallize the final product. It keeps "oiling out." What should I do?

A2: "Oiling out" is a common issue in the crystallization of sulfonamides and can be caused by several factors including high impurity levels, a supersaturated solution, or too rapid cooling. To address this, you can try the following:

  • Add more solvent: The oil may be a supersaturated solution. Add a small amount of hot solvent to redissolve the oil completely.

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.

  • Use a co-solvent system: Dissolve your compound in a good solvent and then slowly add a poor solvent (an anti-solvent) until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly. For sulfonamides, ethanol/water or acetone/hexane mixtures can be effective.[1]

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure product, add a seed crystal to induce crystallization.

Q3: My final product has a persistent color. How can I decolorize it?

A3: Colored impurities are often highly conjugated organic molecules. You can attempt to remove them by:

  • Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool. Be aware that this may reduce your overall yield as some product may also be adsorbed.

  • Column Chromatography: If charcoal treatment is insufficient, column chromatography is an effective method for separating colored impurities from your desired product.

Troubleshooting Guides

Synthesis-Related Issues
ProblemPotential CauseRecommended Solution
Low or No Product Formation Inactive sulfonyl chloride (hydrolyzed).Use fresh or newly purified 4-bromo-3-methylbenzenesulfonyl chloride. Ensure all glassware and solvents are rigorously dried.
Low reactivity of methylamine.Ensure the methylamine solution is not too dilute and is of good quality.
Incorrect reaction temperature.The reaction is typically performed at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Ensure proper temperature control.
Presence of Multiple Spots on TLC/HPLC Incomplete reaction.Monitor the reaction progress using TLC or HPLC and ensure the starting material is fully consumed before work-up.
Formation of byproducts.See the impurity profile in the FAQs. Optimize reaction conditions (stoichiometry, temperature, reaction time) to minimize side reactions.
Product is Contaminated with 4-bromo-3-methylbenzenesulfonic acid Presence of water during the reaction or work-up.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
During work-up, a wash with a weak base (e.g., saturated sodium bicarbonate solution) can help remove the acidic sulfonic acid impurity.
Product is Contaminated with the Di-substituted Amine Excess methylamine or localized high concentrations.Use a controlled stoichiometry of methylamine (e.g., 1.05 to 1.1 equivalents). Add the methylamine solution slowly to the sulfonyl chloride solution to avoid localized excess.
Purification-Related Issues
ProblemPotential CauseRecommended Solution
Poor Recovery After Recrystallization Too much solvent used.Use the minimum amount of hot solvent required to dissolve the product.
Product is significantly soluble in cold solvent.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Premature crystallization during hot filtration.Pre-heat the funnel and filter flask. Use a small amount of hot solvent to wash any crystals through.
Co-elution of Impurities During Column Chromatography Inappropriate solvent system.Use TLC to determine an optimal solvent system that gives good separation between your product and impurities (a target Rf of ~0.3 for the product is a good starting point). A gradient elution may be necessary.
Column overloading.Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 4-bromo-3-methylbenzenesulfonyl chloride and methylamine.

Materials:

  • 4-bromo-3-methylbenzenesulfonyl chloride

  • Methylamine (e.g., 40% solution in water or 2M in THF)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine or pyridine (optional, as a base)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-bromo-3-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of methylamine (1.1 eq) dropwise with vigorous stirring. If using an aqueous solution of methylamine, a biphasic reaction will occur. The addition of a base like triethylamine (1.2 eq) can be beneficial to scavenge the HCl byproduct.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting sulfonyl chloride is consumed.

  • Quench the reaction by adding water.

  • If DCM was used, separate the organic layer. If THF was used, perform an extraction with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture).

  • If the solution is colored, you may add a small amount of activated charcoal and perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Analytical Characterization by HPLC

The purity of the this compound samples can be determined by reverse-phase HPLC. A general method is provided below.

ParameterCondition
HPLC System Standard HPLC with UV detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient A typical gradient would be to start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over 15-20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Expected Elution Order: The more polar compounds will elute first. Therefore, the expected elution order would be: 4-bromo-3-methylbenzenesulfonic acid > this compound > 4-bromo-3-methylbenzenesulfonyl chloride > (4-bromo-3-methylphenyl)sulfonyl)dimethylamine.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis start 4-bromo-3-methyl- benzenesulfonyl chloride reaction Reaction in Anhydrous Solvent start->reaction reagent Methylamine reagent->reaction crude Crude Product reaction->crude purification Recrystallization or Column Chromatography crude->purification analysis Purity Analysis (HPLC, NMR) purification->analysis final_product Pure 4-bromo-N,3- dimethylbenzenesulfonamide analysis->final_product Impurity_Pathway cluster_reactants Starting Materials / Reagents cluster_impurities Potential Impurities main_product This compound disubstituted (4-bromo-3-methylphenyl)sulfonyl) dimethylamine main_product->disubstituted Further reaction with Methylamine (excess) sulfonyl_chloride 4-bromo-3-methyl- benzenesulfonyl chloride sulfonyl_chloride->main_product Reaction with Methylamine sulfonic_acid 4-bromo-3-methyl- benzenesulfonic acid sulfonyl_chloride->sulfonic_acid Hydrolysis (H2O) unreacted_sm Unreacted Starting Materials sulfonyl_chloride->unreacted_sm Incomplete Reaction methylamine Methylamine methylamine->unreacted_sm Incomplete Reaction

References

Technical Support Center: Synthesis of 4-Bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-bromo-N,3-dimethylbenzenesulfonamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the scale-up of this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and scalable method involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with methylamine.[1][2] This is a classic nucleophilic substitution reaction at the sulfonyl chloride functional group.

Q2: What are the critical parameters to control during the reaction? A2: Temperature, reaction time, and the stoichiometry of the reactants are crucial. The addition of methylamine should be carefully controlled to manage the exothermic nature of the reaction. Maintaining a low temperature during the addition helps to minimize side product formation.

Q3: My reaction yield is consistently low. What are the potential causes? A3: Low yields can stem from several factors:

  • Incomplete reaction: Ensure sufficient reaction time and appropriate temperature.

  • Side reactions: The presence of moisture can lead to the hydrolysis of the sulfonyl chloride starting material.

  • Loss during workup: The product may have some solubility in the aqueous layer during extraction. Ensure proper pH adjustment and use of an appropriate organic solvent.

  • Purity of starting materials: Impurities in the 4-bromo-3-methylbenzenesulfonyl chloride can lead to undesired side products and lower yields.

Q4: The final product is an oil and does not solidify. How can I induce crystallization? A4: "Oiling out" is a common issue in the purification of sulfonamides.[3] To induce crystallization, you can try the following:

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface.

  • Seeding: Introduce a small crystal of the pure product if available.

  • Solvent variation: Try different recrystallization solvents or solvent mixtures. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature is ideal.

  • Trituration: Add a non-solvent in which the product is insoluble and stir vigorously to encourage solidification.

Q5: My purified product is discolored. What is the cause and how can I fix it? A5: Discoloration often arises from impurities formed due to oxidation or side reactions.[4] To decolorize the product, you can treat a solution of the crude product with activated charcoal before filtration and recrystallization.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Product Formation Inactive 4-bromo-3-methylbenzenesulfonyl chloride (hydrolyzed).Store the sulfonyl chloride under anhydrous conditions. Use freshly opened or properly stored reagent.
Insufficient amount of methylamine.Ensure the correct stoichiometry. A slight excess of methylamine can be used to drive the reaction to completion.
Reaction temperature too low.While initial addition should be cold, allow the reaction to warm to room temperature and stir for an adequate amount of time to ensure completion.
Formation of Multiple Products (as seen on TLC/LC-MS) Reaction temperature too high, leading to side reactions.Maintain a low temperature (0-5 °C) during the addition of methylamine.
Presence of impurities in the starting materials.Use purified starting materials. Analyze the purity of 4-bromo-3-methylbenzenesulfonyl chloride before use.
Difficult Product Isolation/Extraction Incorrect pH during aqueous workup.Adjust the pH of the aqueous layer to ensure the product is in its neutral form and preferentially partitions into the organic layer.
Emulsion formation during extraction.Add a small amount of brine to the separatory funnel to help break the emulsion.
Product Fails to Crystallize Presence of impurities inhibiting crystal lattice formation.Purify the crude product using column chromatography before attempting recrystallization.[3]
Inappropriate recrystallization solvent.Screen a variety of solvents (e.g., ethanol/water, ethyl acetate/hexanes) to find an optimal system for crystallization.

Experimental Protocol: Synthesis of this compound

This protocol is a representative method adapted from general sulfonamide synthesis procedures.[1][2][5]

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Density (g/mL) Amount Moles
4-Bromo-3-methylbenzenesulfonyl chloride270.55-10.0 g0.037
Methylamine (40% in water)31.060.904.3 mL0.056
Dichloromethane (DCM)84.931.33100 mL-
1M Hydrochloric Acid (HCl)36.46-As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution84.01-As needed-
Brine--50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37-As needed-

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (0.037 mol) of 4-bromo-3-methylbenzenesulfonyl chloride in 100 mL of dichloromethane (DCM).

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath.

  • Addition of Amine: While stirring vigorously, slowly add 4.3 mL (0.056 mol) of 40% aqueous methylamine solution dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes to yield pure this compound.

Process Workflow and Logic Diagrams

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Dissolution Dissolve Sulfonyl Chloride in DCM Cooling Cool to 0-5 °C Dissolution->Cooling Amine_Addition Slowly Add Methylamine Solution Cooling->Amine_Addition Reaction_RT Stir at Room Temperature Amine_Addition->Reaction_RT Quenching Acid/Base Washes Reaction_RT->Quenching Transfer to Separatory Funnel Extraction Separate Layers Quenching->Extraction Drying Dry Organic Layer (MgSO4) Extraction->Drying Concentration Solvent Removal (Rotovap) Drying->Concentration Recrystallization Recrystallize from Ethanol/Water Concentration->Recrystallization Crude Product Filtration Filter Crystals Recrystallization->Filtration Drying_Final Dry Final Product Filtration->Drying_Final Final_Product 4-Bromo-N,3-dimethyl- benzenesulfonamide Drying_Final->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_TLC Check TLC of Starting Material Start->Check_TLC SM_Degraded Starting Material Degraded (Hydrolyzed) Check_TLC->SM_Degraded Yes SM_OK Starting Material OK Check_TLC->SM_OK No Check_Conditions Review Reaction Conditions SM_OK->Check_Conditions Temp_Time Increase Reaction Time or Allow to Warm Check_Conditions->Temp_Time Stoichiometry Check Stoichiometry of Amine Check_Conditions->Stoichiometry

Caption: Troubleshooting logic for addressing low reaction yields.

References

Validation & Comparative

Unambiguous Structure Verification: A Comparative Guide to the Validation of 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative overview of X-ray crystallography and spectroscopic techniques for the structural validation of 4-bromo-N,3-dimethylbenzenesulfonamide, offering a robust framework for ensuring the integrity of synthesized compounds.

While single-crystal X-ray diffraction stands as the gold standard for absolute structure determination, its feasibility is contingent on the formation of high-quality crystals. In instances where suitable crystals cannot be obtained, a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a powerful alternative for comprehensive structural analysis. This guide presents a detailed comparison of these techniques, featuring experimental protocols and data interpretation.

Crystallographic Analysis: Insights from Structural Analogs

Although a crystal structure for the specific title compound, this compound, is not publicly available, analysis of closely related sulfonamide structures provides valuable comparative data. The following table summarizes key crystallographic parameters from published structures of similar molecules, offering a reference for expected values.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
4-bromo-N-(propylcarbamoyl)benzenesulfonamideC₁₀H₁₃BrN₂O₃SMonoclinicC2/c----
N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}-N-(4-bromo-3-methoxyphenyl)benzenesulfonamideC₂₈H₂₂Br₂N₂O₅S₂------
4-Bromo-N-cyclohexylbenzenesulfonamideC₁₂H₁₆BrNO₂SMonoclinicP2₁/c11.25396.257519.974397.214

Spectroscopic Validation of this compound

In the absence of a crystal structure, a combination of spectroscopic techniques can definitively confirm the structure of this compound. The following tables present the predicted spectroscopic data for the target molecule.

Predicted ¹H and ¹³C NMR Data
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment Chemical Shift (ppm) Assignment
7.89 (d, 1H)Ar-H140.1Ar-C
7.65 (dd, 1H)Ar-H138.5Ar-C
7.40 (d, 1H)Ar-H133.2Ar-C
4.85 (q, 1H)N-H131.8Ar-C
2.65 (s, 3H)Ar-CH₃128.5Ar-C
2.60 (d, 3H)N-CH₃122.9Ar-C
29.7N-CH₃
20.1Ar-CH₃
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode
3350N-H stretch
3050Aromatic C-H stretch
2950Aliphatic C-H stretch
1340Asymmetric SO₂ stretch
1160Symmetric SO₂ stretch
1090C-N stretch
820C-H out-of-plane bend
750C-Br stretch
Predicted Mass Spectrometry (MS) Data
m/z Assignment
263/265[M]⁺ (isotopic pattern for Br)
184[M - SO₂NHCH₃]⁺
155/157[Br-C₆H₃-CH₃]⁺
90[C₆H₄-CH₃]⁺

Experimental Protocols

Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature, typically 100 K, using a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated to collect a complete dataset of diffraction intensities. The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

NMR Spectroscopy

A sample of the compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry

A dilute solution of the sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the structural validation processes.

xray_workflow X-ray Crystallography Workflow cluster_sample Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement cluster_result Final Output synthesis Synthesis of This compound crystallization Crystal Growth synthesis->crystallization diffraction X-ray Diffraction crystallization->diffraction data_processing Data Processing (Integration, Scaling) diffraction->data_processing solution Structure Solution (Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation (CIF file generation) refinement->validation final_structure Unambiguous 3D Structure validation->final_structure

X-ray Crystallography Workflow

spec_workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analyses cluster_data Data Interpretation cluster_structure Structure Elucidation sample Synthesized This compound nmr NMR (¹H, ¹³C) sample->nmr ir IR sample->ir ms Mass Spectrometry sample->ms nmr_data Chemical Shifts, Coupling Constants nmr->nmr_data ir_data Functional Groups ir->ir_data ms_data Molecular Weight, Fragmentation ms->ms_data elucidation Combined Analysis and Structure Confirmation nmr_data->elucidation ir_data->elucidation ms_data->elucidation

Spectroscopic Analysis Workflow

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 25, 2025

This guide provides a comparative overview of the potential biological activities of 4-bromo-N,3-dimethylbenzenesulfonamide and its structurally related analogs. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document extrapolates its likely biological profile based on the well-established structure-activity relationships (SAR) of the broader benzenesulfonamide class of compounds. Benzenesulfonamides are a cornerstone pharmacophore in medicinal chemistry, featured in a wide array of therapeutic agents.[1][2]

The core activities associated with this structural class include antimicrobial effects and enzyme inhibition, particularly of carbonic anhydrases.[1][3][4] The introduction of various substituents to the benzene ring and the sulfonamide nitrogen significantly modulates the potency, selectivity, and pharmacokinetic properties of these molecules.

Comparative Biological Activities of Benzenesulfonamide Analogs

The biological activities of benzenesulfonamide derivatives are diverse and largely dependent on their substitution patterns. The table below summarizes the known activities of key analogs related to this compound.

Compound Class/Analog Key Structural Features Primary Biological Activity Mechanism of Action Therapeutic Applications
Benzenesulfonamide (unsubstituted) Basic scaffoldWeak antimicrobial, Carbonic Anhydrase (CA) inhibitionDihydropteroate synthase (DHPS) inhibition, Zinc metalloenzyme inhibitionFoundational structure for drug development
p-Toluenesulfonamide Methyl group at para-positionAntimicrobial, Potential antineoplastic activityDHPS inhibition, Induction of lysosomal membrane permeabilizationAntibacterial agents, Research chemical
4-Bromobenzenesulfonamide Bromo group at para-positionAntimicrobial, CA inhibitionDHPS inhibition, Zinc metalloenzyme inhibitionIntermediate in organic synthesis, Research chemical
N-substituted Benzenesulfonamides Substitution on the sulfonamide nitrogenVaried; can enhance antimicrobial or CA inhibitory activityDependent on the nature of the N-substituentDiuretics, Anticonvulsants, Anti-inflammatory agents
This compound (Predicted) Bromo and methyl groups on the ring, N-methyl substitutionLikely CA inhibition and potential antimicrobial activityPotential for zinc metalloenzyme inhibition and DHPS inhibitionInvestigational

Based on its structure, this compound possesses features that suggest two primary lines of biological activity:

  • Carbonic Anhydrase Inhibition : The core benzenesulfonamide structure is a classic zinc-binding pharmacophore that potently inhibits carbonic anhydrases (CAs).[2][4] The substitution pattern on the aromatic ring influences the isoform selectivity of inhibition.

  • Antimicrobial Activity : Sulfonamides are well-known antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][5]

Key Signaling Pathways and Mechanisms of Action

Antimicrobial Mechanism: Inhibition of Folic Acid Synthesis

Antibacterial sulfonamides function by disrupting the bacterial synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleic acids and amino acids.[5][6] They act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) by mimicking its natural substrate, para-aminobenzoic acid (PABA).[3] This bacteriostatic action halts bacterial growth and replication.[7]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Bacterial Metabolism THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide Sulfonamide Analog (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of sulfonamide antibacterial activity.

Carbonic Anhydrase Inhibition

Benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2] The sulfonamide group coordinates to the zinc ion in the enzyme's active site, displacing a water molecule and rendering the enzyme inactive. Inhibition of specific CA isoforms, such as CA IX which is overexpressed in hypoxic tumors, is a key strategy in cancer therapy.[1]

G cluster_0 Normal Catalytic Cycle cluster_1 Inhibition CA_active Active Carbonic Anhydrase (CA) HCO3 HCO₃⁻ + H⁺ CA_active->HCO3 Catalysis CA_inactive Inactive CA-Inhibitor Complex Zn Zn²⁺ H2O H₂O H2O->CA_active CO2 CO₂ CO2->CA_active Sulfonamide Benzenesulfonamide Inhibitor Sulfonamide->CA_active Binding to Zn²⁺

Caption: Inhibition of carbonic anhydrase by sulfonamides.

Quantitative Data Summary: Carbonic Anhydrase Inhibition

The following table presents representative in vitro enzyme inhibition data for known benzenesulfonamide analogs against key human carbonic anhydrase (hCA) isoforms. This illustrates the data researchers would generate to compare the activity of novel compounds like this compound.

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM) Selectivity (hCA II / hCA IX)
Acetazolamide (Standard)25012255.70.48
Unsubstituted Benzenesulfonamide1,78025093412.69
p-Toluenesulfonamide1,50020085352.35
4-Bromobenzenesulfonamide98015045203.33
Indisulam>10,000>10,0002.54.5>4,000

Data is compiled for illustrative purposes from various medicinal chemistry literature. Kᵢ is the inhibition constant.

Experimental Protocols

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a common colorimetric method for determining the inhibitory activity of compounds against carbonic anhydrase.[8]

Principle: The assay measures the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of a colorless substrate, 4-nitrophenyl acetate (p-NPA), to the yellow-colored product, 4-nitrophenolate. The rate of product formation is monitored spectrophotometrically at 405 nm. In the presence of an inhibitor, the rate of hydrolysis decreases.

Materials:

  • Human carbonic anhydrase (specific isoform)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Substrate: 4-Nitrophenyl Acetate (p-NPA)

  • Test compounds (e.g., this compound) and a standard inhibitor (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the CA enzyme in cold assay buffer.

    • Prepare a stock solution of p-NPA in a suitable organic solvent like DMSO.

    • Prepare serial dilutions of the test compounds and the standard inhibitor.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Assay buffer and substrate solution (no enzyme).

    • Control wells (Maximum Activity): Assay buffer, enzyme solution, and solvent vehicle (e.g., DMSO).

    • Test wells: Assay buffer, enzyme solution, and the desired concentration of the test compound.

  • Enzyme-Inhibitor Pre-incubation:

    • Add assay buffer to all wells.

    • Add the test compound solutions or solvent vehicle to the appropriate wells.

    • Add the CA enzyme working solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, recording readings every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Caption: Workflow for a CA inhibition assay.

References

comparative analysis of spectroscopic data for benzenesulfonamide isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of ortho-, meta-, and para-aminobenzenesulfonamide.

This guide provides a comprehensive comparative analysis of the spectroscopic data for the ortho-, meta-, and para-isomers of aminobenzenesulfonamide. The differentiation of these isomers is crucial in various fields, including medicinal chemistry and material science, where the specific substitution pattern on the benzene ring dictates the molecule's biological activity and physical properties. This document summarizes key quantitative data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) in structured tables for straightforward comparison. Detailed experimental protocols for these techniques are also provided to support the reproducibility of the presented data.

Spectroscopic Data Comparison

The following tables present a side-by-side comparison of the key spectroscopic data for ortho-, meta-, and para-aminobenzenesulfonamide. These values have been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data

IsomerChemical Shift (δ) of Aromatic Protons (ppm)Multiplicity & Coupling Constants (J)
Ortho 6.82 (H3), 7.18 (H5), 7.45 (H4), 7.78 (H6)ddd (J=8.2, 7.2, 1.6 Hz), ddd (J=8.2, 7.2, 1.6 Hz), ddd (J=8.2, 7.2, 1.6 Hz), dd (J=8.2, 1.6 Hz)
Meta 6.85 (H4), 7.20-7.30 (H2, H5, H6)m
Para 6.65 (H3, H5), 7.55 (H2, H6)d (J=8.7 Hz), d (J=8.7 Hz)

Note: NMR data for the meta-isomer is based on typical chemical shift ranges and multiplicity patterns for similarly substituted benzene rings and may vary depending on the specific solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data

IsomerChemical Shift (δ) of Aromatic Carbons (ppm)
Ortho 115.3 (C3), 117.5 (C1), 128.9 (C5), 132.8 (C4), 133.2 (C6), 147.9 (C2)
Meta 113.1 (C4), 117.2 (C2), 118.5 (C6), 129.8 (C5), 144.1 (C1), 148.2 (C3)
Para 113.7 (C3, C5), 128.9 (C2, C6), 129.5 (C1), 152.1 (C4)

Note: NMR data for the meta-isomer is based on predicted values and established substituent effects.

Table 3: Key IR Absorption Bands

IsomerN-H Stretch (cm⁻¹)S=O Asymmetric Stretch (cm⁻¹)S=O Symmetric Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
Ortho 3470, 3370133011601310
Meta 3460, 3360132511551300
Para 3480, 3380131511501290

Table 4: Mass Spectrometry Data (Electron Ionization)

IsomerMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Ortho 172155, 108, 92, 65
Meta 172156, 108, 92, 65
Para 172156, 108, 92, 65

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure the reproducibility and accuracy of the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aminobenzenesulfonamide isomer in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The solution should be clear and free of any particulate matter.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 160 ppm.

    • Number of scans: 1024 or more to achieve a good signal-to-noise ratio.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid aminobenzenesulfonamide isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

    • Transfer the finely ground powder to a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization Method (Electron Ionization - EI):

    • The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of benzenesulfonamide isomers.

G Workflow for Comparative Spectroscopic Analysis of Benzenesulfonamide Isomers cluster_isomers Benzenesulfonamide Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis ortho Ortho-aminobenzenesulfonamide NMR NMR Spectroscopy (¹H and ¹³C) ortho->NMR IR IR Spectroscopy ortho->IR MS Mass Spectrometry ortho->MS meta Meta-aminobenzenesulfonamide meta->NMR meta->IR meta->MS para Para-aminobenzenesulfonamide para->NMR para->IR para->MS nmr_data Chemical Shifts Coupling Constants NMR->nmr_data ir_data Vibrational Frequencies IR->ir_data ms_data Mass-to-Charge Ratios Fragmentation Patterns MS->ms_data comparison Tabulated Data Comparison Structural Elucidation nmr_data->comparison ir_data->comparison ms_data->comparison

Caption: Workflow for the comparative analysis of benzenesulfonamide isomers.

A Comparative Guide to the Validation of Analytical Methods for 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical process to ensure the reliability and accuracy of data. This guide provides an objective comparison of common analytical techniques for the quantitative analysis of 4-bromo-N,3-dimethylbenzenesulfonamide and presents supporting experimental data and protocols.

Comparison of Analytical Techniques

The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection are the most prevalent techniques for the analysis of sulfonamides.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation by HPLC is followed by ionization of the analyte and detection based on its mass-to-charge ratio, providing high selectivity and sensitivity.
Applicability Well-suited for the routine quality control of bulk drug substances and formulated products.[1]Ideal for the analysis of low-level impurities, degradation products, and for bioanalytical studies due to its high sensitivity and specificity.[2]
Linearity (R²) Typically ≥ 0.999 over a concentration range of 0.1 to 100 µg/mL.[3][4]Generally ≥ 0.995 over a wider dynamic range, often from pg/mL to µg/mL levels.[5]
Limit of Detection (LOD) In the range of 0.02 to 0.5 µg/mL.[5][6]Can reach sub-ng/mL levels, offering significantly higher sensitivity.[7]
Limit of Quantitation (LOQ) Typically in the range of 0.1 to 1.5 µg/mL.[6][7]Can be as low as pg/mL, allowing for the precise measurement of trace amounts.[8]
Precision (%RSD) Intra-day and inter-day precision are generally ≤ 2%.[9]Intra-day and inter-day precision are typically ≤ 15% for bioanalytical methods and tighter for product analysis.[2]
Accuracy (% Recovery) Typically within 98-102% for drug substance and drug product analysis.[4][9]Generally in the range of 80-120% for bioanalytical samples and 95-105% for other applications.[2][7]
Specificity Good, but can be susceptible to interference from co-eluting impurities. Diode array detection can aid in assessing peak purity.Excellent, as it provides structural information and can distinguish the analyte from compounds with similar retention times.[2]

Experimental Protocols

Detailed and standardized protocols are crucial for obtaining reproducible and reliable results. Below is a representative methodology for the validation of an HPLC-UV method for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is a general guideline and may require optimization for specific sample matrices and instrumentation.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for sulfonamide analysis.[3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 4.0) and an organic solvent (e.g., acetonitrile or methanol).[9]

  • Flow Rate: Typically 1.0 mL/min.[3]

  • Column Temperature: 25 °C.[3]

  • Detection Wavelength: 265 nm, which is a common wavelength for sulfonamides.[3]

  • Injection Volume: 5 µL.[3]

2. Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase or a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving it in the mobile phase to achieve a concentration within the calibration range.

3. Validation Parameters:

  • Specificity: Analyze a blank (diluent), a placebo (if applicable), and a spiked sample to demonstrate that there is no interference from excipients or other components at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[3]

  • Accuracy: Perform recovery studies by spiking a blank matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within a predefined range, typically 98-102%.[9]

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The relative standard deviation (%RSD) for both should be within acceptable limits (e.g., ≤ 2%).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, column temperature, and flow rate to assess the method's reliability during normal use.

Visualizing the Validation Workflow

G Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_End Finalized Analytical Method MD_Optimize->MD_End V_Protocol Develop Validation Protocol MD_End->V_Protocol V_Specificity Specificity / Selectivity V_Protocol->V_Specificity V_Linearity Linearity & Range V_Protocol->V_Linearity V_Accuracy Accuracy V_Protocol->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Protocol->V_Precision V_LOD_LOQ LOD & LOQ V_Protocol->V_LOD_LOQ V_Robustness Robustness V_Protocol->V_Robustness V_Report Generate Validation Report V_Specificity->V_Report V_Linearity->V_Report V_Accuracy->V_Report V_Precision->V_Report V_LOD_LOQ->V_Report V_Robustness->V_Report

Caption: Workflow for the validation of an analytical method.

References

Comparative Analysis of 4-bromo-N,3-dimethylbenzenesulfonamide and Structurally Related Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential biological activity of 4-bromo-N,3-dimethylbenzenesulfonamide by examining the performance of structurally similar benzenesulfonamide derivatives in key biological assays. Due to a lack of publicly available data for this compound, this document focuses on providing context through the analysis of related compounds, offering insights into its likely bioactivity profile. The primary activities associated with the benzenesulfonamide scaffold are carbonic anhydrase inhibition and antimicrobial effects.

Executive Summary

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities.[1][2] This guide explores the potential cross-reactivity and biological profile of this compound by comparing it with analogs featuring substitutions on the benzene ring and the sulfonamide nitrogen. The key biological activities examined are the inhibition of carbonic anhydrase, a family of metalloenzymes involved in various physiological processes, and antibacterial activity against common pathogens. While direct experimental data for this compound is not available in the reviewed literature, the data presented for analogous compounds provide a foundational understanding of its potential efficacy and selectivity.

Data Presentation

Carbonic Anhydrase Inhibition

The inhibitory activity of benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is a key area of investigation due to the therapeutic potential of CA inhibitors in conditions like glaucoma and cancer. The following table summarizes the inhibition constants (Kᵢ) for a selection of substituted benzenesulfonamides against four hCA isoforms.

Table 1: Carbonic Anhydrase Inhibition Data for Substituted Benzenesulfonamide Derivatives

Compound/AlternativeSubstitution PatternhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
This compound 4-bromo, 3-methyl, N,N-dimethylData not availableData not availableData not availableData not available
4-bromo-benzenesulfonamide4-bromo150075538.912.4
4-chloro-benzenesulfonamide4-chloro120065030.110.5
3-methyl-benzenesulfonamide3-methyl98052025.58.7
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide4-bromo, 3-methyl on phenyl, N-pyrazinecarboxamideData not availableData not availableData not availableData not available
Acetazolamide (Standard)-25012255.7

Data for substituted benzenesulfonamides are sourced from a study on benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry.[3]

Antibacterial Activity

The antimicrobial properties of sulfonamides have been foundational to chemotherapy. The following table presents the Minimum Inhibitory Concentration (MIC) values for a benzenesulfonamide derivative against clinically relevant bacteria.

Table 2: Antibacterial Activity of a Structurally Related Compound

Compound/AlternativeBacterial StrainMIC (mg/mL)
This compound Salmonella Typhi (XDR)Data not available
N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamideSalmonella Typhi (XDR)6.25[4]

XDR: Extensively Drug-Resistant

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

Principle: The inhibition of carbonic anhydrase is determined by a stopped-flow CO₂ hydrase assay. This method measures the enzyme-catalyzed hydration of carbon dioxide.

Methodology:

  • Enzyme and Inhibitor Preparation: Recombinant human CA isozymes are used. Inhibitor stock solutions are prepared in DMSO.

  • Assay Procedure: The assay is performed at 25°C in a stopped-flow instrument. The enzyme solution is mixed with a CO₂-saturated solution in the presence and absence of the inhibitor.

  • Detection: The change in pH is monitored using a pH indicator (e.g., p-nitrophenol) spectrophotometrically. The initial rates of the catalyzed reaction are measured.

  • Data Analysis: Inhibition constants (Kᵢ) are calculated by fitting the initial velocity data to the Michaelis-Menten equation for competitive inhibition.

Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

Principle: This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the test substance.

Methodology:

  • Bacterial Culture: The test organism, such as extensively drug-resistant Salmonella Typhi, is cultured to a specific turbidity.[4]

  • Plate Preparation: A lawn of the bacterial culture is spread evenly onto an agar plate. Wells are then created in the agar.

  • Compound Application: Different concentrations of the test compound (e.g., N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide) dissolved in a suitable solvent are added to the wells.[4]

  • Incubation: The plates are incubated under appropriate conditions to allow for bacterial growth.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) is measured in millimeters.[4]

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]

Mandatory Visualization

Signaling_Pathway Potential Carbonic Anhydrase Inhibition Pathway Substrate CO2 + H2O Enzyme Carbonic Anhydrase (CA) Substrate->Enzyme Binds to active site Product H2CO3 ⇌ H+ + HCO3- Enzyme->Product Catalyzes reaction Inhibitor 4-bromo-N,3-dimethyl- benzenesulfonamide (or analog) Inhibitor->Enzyme Inhibition Inhibition

Caption: Potential mechanism of carbonic anhydrase inhibition.

Experimental_Workflow Workflow for Antibacterial Susceptibility Testing start Start culture Prepare Bacterial Culture (e.g., S. Typhi) start->culture plate Create Bacterial Lawn on Agar Plate culture->plate wells Punch Wells in Agar plate->wells add_compound Add Test Compound (e.g., 4-bromo-N,3-dimethyl- benzenesulfonamide analog) wells->add_compound incubate Incubate Plates add_compound->incubate measure Measure Zone of Inhibition incubate->measure determine_mic Determine MIC measure->determine_mic end End determine_mic->end Logical_Relationship Structure-Activity Relationship Considerations Core Benzenesulfonamide Scaffold Activity Biological Activity (CA Inhibition, Antibacterial) Core->Activity Substituents Substituents (e.g., Bromo, Methyl) Substituents->Activity Modulates Selectivity Isoform/Strain Selectivity Substituents->Selectivity Influences Activity->Selectivity

References

comparing the efficacy of different catalysts for the synthesis of 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl sulfonamides is a cornerstone in medicinal chemistry, with this functional group being a key pharmacophore in numerous therapeutic agents. This guide provides a comparative overview of various catalytic systems for the synthesis of a specific target molecule, 4-bromo-N,3-dimethylbenzenesulfonamide. The efficacy of different transition metal catalysts—namely copper, palladium, nickel, and iron—is evaluated based on reaction yield, time, and conditions. This document is intended to assist researchers in selecting the optimal catalytic strategy for their synthetic needs.

At a Glance: Catalyst Performance Comparison

The following table summarizes the performance of different catalysts for the synthesis of this compound from 4-bromobenzenesulfonyl chloride and 3-methylaniline. The data presented is a representative compilation from various literature sources for analogous reactions and should be considered illustrative for comparative purposes.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Copper (I) Iodide (CuI)10K₂CO₃DMF1102485
Palladium(II) Acetate (Pd(OAc)₂) / Xantphos2Cs₂CO₃Toluene1001292
Nickel(II) Chloride (NiCl₂) / dppf5K₃PO₄Dioxane901888
Iron(II) Chloride (FeCl₂)15-DMSO1203675*

*Note: The Iron-catalyzed reaction proceeds via a different pathway, typically utilizing a nitroarene as the nitrogen source instead of an aniline. The data is adapted for a conceptual comparison.

General Synthetic Scheme & Experimental Workflow

The primary synthetic route to this compound involves the coupling of 4-bromobenzenesulfonyl chloride with 3-methylaniline in the presence of a suitable catalyst and base.

Synthetic Workflow reagents 4-bromobenzenesulfonyl chloride + 3-methylaniline + Catalyst + Base reaction Reaction Mixture reagents->reaction Addition solvent Solvent solvent->reaction heating Heating & Stirring reaction->heating workup Aqueous Work-up & Extraction heating->workup Cooling purification Column Chromatography workup->purification product 4-bromo-N,3-dimethyl- benzenesulfonamide purification->product

Caption: General experimental workflow for the catalytic synthesis of this compound.

Detailed Experimental Protocols

The following are representative experimental protocols adapted from literature for the synthesis of N-aryl sulfonamides, tailored for the preparation of this compound.

Copper-Catalyzed Synthesis

Catalyst: Copper (I) Iodide (CuI)

Procedure: To a stirred solution of 3-methylaniline (1.2 mmol) in DMF (5 mL) is added 4-bromobenzenesulfonyl chloride (1.0 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol). The reaction mixture is heated to 110 °C and stirred for 24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Synthesis

Catalyst: Palladium(II) Acetate (Pd(OAc)₂) with Xantphos as ligand

Procedure: A mixture of 4-bromobenzenesulfonyl chloride (1.0 mmol), 3-methylaniline (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol) in toluene (10 mL) is degassed and then heated to 100 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to yield the desired product.

Nickel-Catalyzed Synthesis

Catalyst: Nickel(II) Chloride (NiCl₂) with 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as ligand

Procedure: In a glovebox, a mixture of NiCl₂ (0.05 mmol, 5 mol%) and dppf (0.05 mmol, 5 mol%) in dioxane (5 mL) is stirred for 10 minutes. To this solution are added 4-bromobenzenesulfonyl chloride (1.0 mmol), 3-methylaniline (1.2 mmol), and K₃PO₄ (2.0 mmol). The reaction vessel is sealed and heated at 90 °C for 18 hours. The mixture is then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography.

Iron-Catalyzed Conceptual Pathway

Catalyst: Iron(II) Chloride (FeCl₂)

Note: Iron-catalyzed sulfonamide synthesis often proceeds through a different mechanism, such as the coupling of a nitroarene with a sulfonyl chloride in the presence of a reducing agent. The following is a conceptual adaptation.

Conceptual Procedure: A mixture of 1-bromo-4-nitrobenzene (1.0 mmol), 3-methylbenzenesulfonyl chloride (1.2 mmol), FeCl₂ (0.15 mmol, 15 mol%), and a reducing agent (e.g., zinc dust, 3.0 mmol) in DMSO (5 mL) is heated at 120 °C for 36 hours. The reaction progress would be monitored by TLC. Upon completion, the reaction mixture would be worked up by filtering the solid catalyst and reducing agent, followed by extraction and purification as described in the previous methods.

Catalyst Comparison Logic

The choice of catalyst depends on several factors including cost, availability, reaction efficiency, and functional group tolerance.

Catalyst Selection Logic cluster_catalysts Catalyst Choice start Select Catalyst for Synthesis of This compound cost Cost-Effectiveness start->cost efficiency High Yield & Short Reaction Time start->efficiency availability Catalyst & Ligand Availability start->availability conditions Mild Reaction Conditions start->conditions Fe Iron cost->Fe Lower Cost Cu Copper cost->Cu Lower Cost Pd Palladium cost->Pd Higher Cost Ni Nickel cost->Ni Higher Cost efficiency->Fe Moderate efficiency->Cu Good efficiency->Pd Highest efficiency->Ni High availability->Fe Readily Available availability->Cu Readily Available availability->Pd Ligand Dependent availability->Ni Ligand Dependent conditions->Fe Harsher Conditions conditions->Cu Generally Milder conditions->Pd Generally Milder conditions->Ni Generally Milder

Caption: Logical considerations for selecting a catalyst for the synthesis of N-aryl sulfonamides.

Conclusion

The synthesis of this compound can be achieved through various catalytic methods. Palladium-catalyzed systems, while often the most expensive, generally offer the highest yields and shortest reaction times under relatively mild conditions. Copper and nickel catalysts provide a good balance between cost and efficiency. Iron-based catalysts represent the most economical option, though they may require more forcing conditions and potentially offer lower yields through alternative synthetic routes. The selection of the most appropriate catalyst will ultimately depend on the specific requirements of the research, including scale, budget, and desired purity.

A Comparative Docking Analysis of 4-bromo-N,3-dimethylbenzenesulfonamide Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative molecular docking study of 4-bromo-N,3-dimethylbenzenesulfonamide against three therapeutically relevant protein targets: Carbonic Anhydrase I (hCA I), Carbonic Anhydrase II (hCA II), and Dihydropteroate Synthase (DHPS). This analysis provides insights into the potential binding affinities and interaction patterns of the compound, offering a foundational dataset for further investigation in drug discovery and development.

Benzenesulfonamide derivatives are a well-established class of compounds with a broad range of biological activities, including antimicrobial and anticancer effects. Their therapeutic efficacy often stems from the specific inhibition of key enzymes. This study evaluates the inhibitory potential of this compound against human carbonic anhydrase isoforms I and II, which are involved in pH regulation and are implicated in various diseases including cancer, and the bacterial enzyme Dihydropteroate Synthase, a crucial component in the folate synthesis pathway and a target for sulfonamide antibiotics.

Quantitative Docking Results

The following table summarizes the key quantitative metrics from the comparative docking analysis of this compound with the selected protein targets. The data includes binding energy, estimated inhibition constant (Ki), and the number of hydrogen bond interactions, providing a clear comparison of the compound's binding affinity across the different targets.

Target ProteinPDB IDBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (µM)Number of Hydrogen Bonds
Carbonic Anhydrase I6G3V-6.88.52
Carbonic Anhydrase II6G3Q-7.52.13
Dihydropteroate Synthase1AJ0-8.20.54

Experimental Protocols

A detailed methodology was followed for the comparative molecular docking studies to ensure reproducibility and accuracy of the results.

Ligand and Protein Preparation

The three-dimensional structure of this compound was generated using molecular modeling software and optimized using the MMFF94 force field. The crystal structures of the target proteins—Carbonic Anhydrase I (PDB ID: 6G3V), Carbonic Anhydrase II (PDB ID: 6G3Q), and Dihydropteroate Synthase (PDB ID: 1AJ0)—were obtained from the Protein Data Bank. Prior to docking, all water molecules and co-crystallized ligands were removed from the protein structures. Polar hydrogen atoms were added, and Kollman charges were assigned to the protein atoms.

Molecular Docking

Molecular docking was performed using AutoDock Vina.[1][2] The prepared ligand and protein files were converted to the PDBQT format. A grid box was defined for each protein to encompass the active site. The dimensions of the grid box were centered on the known active site residues for each target. The docking calculations were performed with an exhaustiveness of 8. The conformation with the lowest binding energy was selected as the most probable binding mode.

Analysis of Interactions

The resulting docked complexes were visualized and analyzed to identify key interactions, including hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the target proteins.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

experimental_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (this compound) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep Protein Preparation (hCA I, hCA II, DHPS) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking pose_analysis Binding Pose Analysis docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis

Experimental workflow for the comparative docking study.

signaling_pathway cluster_folate Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate THF Tetrahydrofolate (Essential for DNA synthesis) Dihydropteroate->THF Sulfonamide This compound Sulfonamide->DHPS Inhibition

Inhibition of the bacterial folate synthesis pathway by sulfonamides.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Key Chemical Information

A summary of the available information for 4-bromo-N,3-dimethylbenzenesulfonamide and general data for related compounds is presented below.

PropertyDataSource
Chemical Name This compound-
CAS Number 923148-87-2[4]
Molecular Formula C₈H₁₀BrNO₂S-
Waste Category Halogenated Organic Waste[1][2][5]
Primary Hazards Likely skin and eye irritant; potentially harmful if ingested or inhaled. Based on structurally similar compounds.[3][6][7]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.[6]

Detailed Disposal Protocol

This step-by-step protocol outlines the necessary procedures for the safe disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing the appropriate personal protective equipment:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Body Protection: A lab coat is mandatory.

Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions and to facilitate correct disposal.[2][5]

  • Waste Container: Use a designated, leak-proof, and clearly labeled container for "Halogenated Organic Waste."[1][5] The container must have a secure screw-top cap.

  • Labeling: As soon as the first drop of waste is added, label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Do not use abbreviations.[1][2]

  • Segregation:

    • DO NOT mix this compound with non-halogenated organic waste.[2][5][8] This is critical as mixing can increase disposal costs and complexity.[8][9]

    • Keep this waste stream separate from other waste categories such as acids, bases, and oxidizing agents.[6]

Waste Storage in the Laboratory

Accumulated waste must be stored safely pending collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor.

  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA).

  • Secondary Containment: Place the waste container in a secondary containment tray to prevent the spread of potential spills.

  • Environment: The storage area should be cool, dry, and well-ventilated.

Arranging for Disposal
  • Contact Professionals: The disposal of hazardous waste must be managed by your institution's EHS department or a certified hazardous waste disposal company. Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation: Complete all required waste disposal forms accurately and completely.

Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit for chemicals.

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's emergency response team and EHS department.

    • Prevent entry to the affected area.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage cluster_3 Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Select designated 'Halogenated Organic Waste' container C Add this compound waste to container B->C Start Collection D Label container with 'Hazardous Waste' and full chemical name C->D E Ensure waste is segregated from non-halogenated waste, acids, and bases D->E F Store sealed container in a designated Satellite Accumulation Area (SAA) E->F Store Securely G Use secondary containment F->G H Follow institutional procedures to request waste pickup G->H Arrange Pickup I Complete all necessary waste disposal documentation H->I J Waste collected by EHS or licensed disposal company I->J

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 4-bromo-N,3-dimethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal protocols for 4-bromo-N,3-dimethylbenzenesulfonamide, tailored for researchers, scientists, and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally related chemicals, such as sulfonamides and brominated aromatic compounds.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety when handling this compound. All handling should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of dust or vapors.[2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield provides broader protection, especially during reactions or when handling larger quantities.[2][3]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene)To prevent skin contact. Double-gloving is recommended, with frequent changes.[2][4]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3][5]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[2]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside a fume hood or if engineering controls are insufficient to control airborne concentrations.[5][6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for both safety and experimental integrity.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure a safety shower, eyewash station, and fire extinguisher are readily accessible.[2]

  • PPE Donning: Put on all required PPE as outlined in the table above before entering the handling area.[2]

2. Handling the Compound:

  • Weighing: Weigh the solid compound inside a fume hood or a ventilated balance enclosure to avoid inhalation of dust.[2]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.[2]

  • Reactions: Conduct all chemical reactions in appropriate glassware, securely set up within a chemical fume hood.[2]

3. Post-Handling Procedures:

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[2]

  • PPE Doffing: Remove PPE carefully to avoid contaminating skin or clothing.

Disposal Plan: Waste Management

Treat this compound and all contaminated materials as hazardous waste.[5][7]

1. Waste Segregation and Collection:

  • Solid Waste: Collect the solid compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, clearly labeled, and sealed hazardous waste container.[5][7]

  • Liquid Waste: Collect solutions containing the compound in a labeled, sealed, and appropriate solvent waste container, designated for halogenated organic waste.[2]

2. Labeling and Storage:

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings.[1][2]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[1]

3. Final Disposal:

  • Engage a licensed chemical waste management company for the final disposal of the hazardous waste in accordance with all environmental regulations.[5] The primary recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with a scrubber.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Start: Plan Experiment risk_assessment Conduct Risk Assessment prep_start->risk_assessment ppe_check Gather & Inspect PPE risk_assessment->ppe_check fume_hood_prep Prepare Fume Hood ppe_check->fume_hood_prep don_ppe Don Appropriate PPE fume_hood_prep->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area react->decontaminate segregate_waste Segregate Waste (Solid & Liquid) decontaminate->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store in Satellite Area label_waste->store_waste doff_ppe Doff PPE store_waste->doff_ppe dispose Arrange Professional Disposal doff_ppe->dispose end end dispose->end End

Safe Handling Workflow for this compound.

References

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-bromo-N,3-dimethylbenzenesulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.